Tiamulin-d10 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H48ClNO4S |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
[(2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H](C23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tiamulin-d10 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1322626-74-3
This technical guide provides an in-depth overview of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin antibiotic Tiamulin. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical properties, provides detailed experimental protocols for its use as an internal standard in analytical methods, and illustrates its mechanism of action through a signaling pathway diagram.
Core Data Presentation
The quantitative data for this compound is summarized in the table below, offering a clear and structured reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1322626-74-3 | N/A |
| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | N/A |
| Molecular Weight | 540.26 g/mol | N/A |
| Purity | >95% (HPLC) | N/A |
| Solubility | Soluble in Ethanol and Methanol | N/A |
| Storage Temperature | +4°C | N/A |
| Appearance | Pale Yellow to Beige Solid | N/A |
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tiamulin in various biological matrices. Its use significantly improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.
Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
-
Vortex to ensure complete dissolution.
-
Store at -20°C in an amber vial.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with methanol or an appropriate solvent to achieve the desired concentration.
-
The final concentration of the working solution should be optimized based on the expected concentration range of the analyte (Tiamulin) in the samples.
-
Sample Preparation for LC-MS/MS Analysis of Tiamulin in Biological Matrices (e.g., Plasma, Tissue)
This protocol provides a general guideline; specific matrix effects may require further optimization.
-
Sample Aliquoting:
-
Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma or 100 mg of homogenized tissue) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small, precise volume of the this compound working solution to each sample, calibration standard, and quality control sample. This ensures that the IS is present at a consistent concentration across all samples.
-
-
Protein Precipitation/Extraction:
-
Add an appropriate volume of a protein precipitation solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid to improve ionization) to the sample. A common ratio is 3:1 (solvent:sample).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase starting condition (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid). This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
-
Final Centrifugation/Filtration:
-
Centrifuge the reconstituted samples again to remove any remaining particulates.
-
Alternatively, filter the samples through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
-
Data Analysis for Quantification
-
The concentration of Tiamulin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tiamulin/Tiamulin-d10 Hydrochloride).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Tiamulin in the unknown samples is then interpolated from this calibration curve.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It specifically targets the 50S subunit of the bacterial ribosome.[1] The drug binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[1] By occupying this site, Tiamulin prevents the proper positioning of the aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1]
References
An In-depth Technical Guide to the Synthesis of Tiamulin-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tiamulin-d10 Hydrochloride, a deuterated analog of the pleuromutilin antibiotic Tiamulin. This document details the synthetic pathway, experimental protocols, and relevant quantitative data. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies.
Introduction
Tiamulin is a semi-synthetic antibiotic derived from pleuromutilin, a natural product of the fungus Pleurotus mutilus. It is widely used in veterinary medicine to treat various bacterial infections in livestock. Tiamulin functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] The synthesis of isotopically labeled analogs, such as this compound, is essential for use as internal standards in mass spectrometry-based bioanalytical assays, enabling precise and accurate quantification of the parent drug in biological matrices. The deuteration is typically introduced in the diethylaminoethylthio side chain.
Synthetic Pathway
The synthesis of this compound involves a two-stage process:
-
Synthesis of the Deuterated Side Chain Precursor: Preparation of 2-(diethylamino-d10)ethanethiol hydrochloride.
-
Coupling Reaction: Reaction of a pleuromutilin derivative with the deuterated side chain to form Tiamulin-d10, followed by salt formation.
The overall synthetic scheme is presented below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-(diethylamino-d10)ethanethiol
A plausible method for the synthesis of the deuterated side-chain precursor is outlined below, based on established methods for amine deuteration and thiol synthesis.
Step 1: Synthesis of Diethylamine-d10
A common method for preparing deuterated amines is through reductive amination.
-
Materials: Acetaldehyde-d4, Ethylamine-d5 hydrochloride, Sodium cyanoborohydride (NaBH3CN), Methanol, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
To a solution of ethylamine-d5 hydrochloride in methanol, add acetaldehyde-d4.
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine in situ.
-
Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove unreacted starting materials.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product, diethylamine-d10, with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethylamine-d10.
-
Step 2: Synthesis of 2-(diethylamino-d10)ethanethiol
-
Materials: Diethylamine-d10, Ethylene sulfide (thiirane), Toluene.
-
Procedure:
-
In a pressure-sealed reaction vessel, dissolve diethylamine-d10 in toluene.
-
Cool the solution to 0°C and add ethylene sulfide dropwise.
-
Seal the vessel and heat the reaction mixture to 80-100°C for 3-5 hours.
-
After cooling, carefully vent the vessel.
-
The resulting solution containing 2-(diethylamino-d10)ethanethiol can be used directly in the next step or purified by distillation under reduced pressure.
-
Synthesis of this compound
This procedure is adapted from published patents for the synthesis of non-deuterated Tiamulin.
Step 1: Tosylation of Pleuromutilin
-
Materials: Pleuromutilin, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve pleuromutilin in dichloromethane and cool to 0°C.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0°C for 2 hours, then at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tosyl-pleuromutilin.
-
Step 2: Synthesis of Tiamulin-d10
-
Materials: Tosyl-pleuromutilin, 2-(diethylamino-d10)ethanethiol, Sodium hydroxide or Potassium hydroxide, Methyl isobutyl ketone (MIBK).
-
Procedure:
-
Dissolve tosyl-pleuromutilin in methyl isobutyl ketone.
-
Add an equimolar amount of 2-(diethylamino-d10)ethanethiol.
-
Add an aqueous solution of sodium hydroxide (15-20% w/v) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 60-70 minutes.
-
Monitor the disappearance of tosyl-pleuromutilin by HPLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
The organic solution contains the Tiamulin-d10 free base.
-
Step 3: Formation of this compound
-
Materials: Tiamulin-d10 solution in MIBK, Hydrochloric acid (in a suitable solvent like isopropanol or ether).
-
Procedure:
-
To the solution of Tiamulin-d10 in MIBK, add a solution of hydrochloric acid dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold MIBK or diethyl ether, and dry under vacuum.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of Tiamulin, which can be expected to be similar for its deuterated analog.
| Parameter | Value | Reference |
| Reaction Time | 60-70 minutes | Chinese Patent CN103450060A |
| Reaction Temperature | 50-60°C | Chinese Patent CN103450060A |
| Solvent | Methyl isoamyl ketone | Chinese Patent CN103450060A |
| Catalyst | Sodium hydroxide or Potassium hydroxide | Chinese Patent CN103450060A |
| Chromatographic Purity | 94.5-95.1% | Chinese Patent CN103450060A |
| Parameter | Value | Reference |
| Overall Yield | >80% | Chinese Patent CN104892476A |
| Starting Material | p-toluenesulfonic acid pleuromutilin ester | Chinese Patent CN104892476A |
| Reagent | Salt of diethylaminoethane derivative | Chinese Patent CN104892476A |
Mechanism of Action
Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding interferes with the proper positioning of the CCA-ends of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation.
References
Tiamulin-d10 Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Tiamulin-d10 Hydrochloride, a stable isotope-labeled derivative of the pleuromutilin antibiotic, Tiamulin. This document details its primary use as an internal standard in quantitative analytical methods, outlines experimental protocols, and presents relevant quantitative data for researchers in pharmacology, veterinary medicine, and food safety.
Core Application: Internal Standard for Quantitative Analysis
This compound serves as an indispensable tool in analytical chemistry, primarily utilized as an internal standard (IS) for the accurate quantification of Tiamulin in complex biological and environmental matrices.[][2] Its deuterated form ensures that it co-elutes with the unlabeled Tiamulin during chromatographic separation and exhibits identical ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass-to-charge ratio (m/z).[2] This co-elution and similar behavior in the ion source compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of Tiamulin.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry-based assays, including Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][3][4]
Experimental Workflow for Tiamulin Quantification
The general workflow for quantifying Tiamulin in a given sample using this compound as an internal standard is depicted below. This process is fundamental in studies such as pharmacokinetic analysis, residue monitoring in animal tissues, and metabolic studies.
Detailed Experimental Protocols
The following protocols are synthesized from various published methodologies for the quantification of Tiamulin using a stable isotope-labeled internal standard. These should be adapted based on the specific matrix and instrumentation.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tiamulin Fumarate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store these solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Tiamulin primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).
-
Concentrations for the calibration curve typically range from 0.05 µg/mL to 50 µg/mL.[5]
-
-
Internal Standard Spiking Solution:
Sample Preparation (Example: Plasma)
-
Aliquoting:
-
Pipette a 0.5 mL aliquot of the plasma sample into a clean 15 mL polypropylene centrifuge tube.[5]
-
-
Internal Standard Spiking:
-
Add a precise volume (e.g., 50 µL) of the this compound internal standard spiking solution to each plasma sample, calibration standard, and quality control sample.[5]
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
UPLC-MS/MS Conditions
The following table summarizes typical parameters for the analysis of Tiamulin.
| Parameter | Value |
| Chromatography System | UPLC/HPLC system |
| Column | C18 or Biphenyl column[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase and ramps up the organic phase to elute the analyte. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 35°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV[2] |
| Source Temperature | ~120°C[2] |
| Desolvation Temperature | ~385°C[2] |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of robust and sensitive analytical methods. The table below presents a summary of performance characteristics from various studies.
| Parameter | Crucian Carp Tissue[2] | Goose Plasma[5] | Medicated Feed[4] |
| Linearity Range | 5 - 1000 ng/mL | 0.5 - 50 µg/mL | Not specified |
| Correlation Coefficient (R²) | 0.9964 | 0.9994 | > 0.99 |
| Limit of Detection (LOD) | 0.03 µg/kg | 0.1 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.1 µg/kg | 0.5 µg/mL | Not specified |
| Recovery | 80.35 - 108.24% | ~90% | 73.58 - 115.21% |
| Intra-day Precision (CV%) | < 15% | < 7.93% | Not specified |
| Inter-day Precision (CV%) | < 15% | < 7.93% | Not specified |
Application in Metabolic Studies
Beyond its role as an internal standard for the parent drug, this compound can also be instrumental in metabolic research. Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug in vivo.[6][7] By administering the labeled compound, researchers can identify and quantify metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products. This allows for the elucidation of biotransformation pathways, such as hydroxylation and N-deethylation, which are known metabolic routes for Tiamulin.[8]
The diagram below illustrates the principle of using a stable isotope-labeled compound to trace metabolic pathways.
Conclusion
This compound is a critical research tool for the accurate and precise quantification of Tiamulin in various biological and environmental samples. Its primary application as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic, residue analysis, and food safety studies. Furthermore, its utility extends to metabolic research, where it can serve as a tracer to elucidate the biotransformation pathways of Tiamulin. The protocols and data presented in this guide provide a comprehensive resource for researchers employing this stable isotope-labeled compound in their work.
References
- 2. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of tritium- and carbon-14-labeled tiamulin in dogs, rats, and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamulin's Mechanism of Action: A Technical Guide to Ribosomal Inhibition
An In-depth Analysis for Researchers and Drug Development Professionals
Tiamulin, a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic activity is primarily directed against a range of Gram-positive bacteria, mycoplasmas, and anaerobes. This guide provides a detailed examination of the molecular mechanisms underpinning tiamulin's action, focusing on its interaction with the bacterial ribosome. It includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism: Inhibition of Peptidyl Transferase
Tiamulin exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, it binds to the 50S subunit, the larger of the two ribosomal subunits.[2][3] The binding site is located within the peptidyl transferase center (PTC), the highly conserved catalytic core of the ribosome responsible for forming peptide bonds between amino acids.[4][5][6]
The interaction of tiamulin with the PTC is precise and disruptive. The drug's tricyclic mutilin core lodges into a pocket at the A-site (aminoacyl-tRNA binding site), while its C14 side chain extension partially overlaps with the P-site (peptidyl-tRNA binding site).[4][5][7] This dual-site interaction physically obstructs the correct positioning of the aminoacyl and peptidyl portions of transfer RNA (tRNA) molecules. By preventing the proper alignment of these substrates, tiamulin directly inhibits the formation of the peptide bond, thereby arresting the elongation of the nascent polypeptide chain and halting protein synthesis.[5][8]
Quantitative Analysis of Tiamulin Activity
The efficacy of tiamulin as a protein synthesis inhibitor has been quantified through various biochemical assays. These studies provide critical data on its binding affinity for the ribosome and its concentration-dependent inhibition of translation.
| Parameter | Value | Organism/System | Method | Reference |
| IC₅₀ | 0.10 µg/mL (~0.20 µM) | S. aureus (in vitro transcription/translation) | Cell-free Luciferase Reporter Assay | [4] |
| Association Constant (Kₐ) | 6.15 x 10⁶ M⁻¹ | E. coli 70S Ribosomes | Equilibrium Dialysis | [7] |
| Dissociation Constant (Kₑ) | ~163 nM | E. coli 70S Ribosomes | Calculated (1/Kₐ) | [7] |
Experimental Protocols
The following sections detail the methodologies used in seminal studies to elucidate the mechanism of action of tiamulin.
Ribosome Binding Affinity via Equilibrium Dialysis
This method, adapted from studies on pleuromutilin derivatives, is used to determine the binding affinity and stoichiometry of tiamulin to bacterial ribosomes.[7]
Objective: To quantify the binding of radiolabeled tiamulin to 70S ribosomes at equilibrium.
Materials:
-
Purified 70S ribosomes from E. coli.
-
³H-labeled tiamulin of high specific activity.
-
Standard Buffer: 10 mM Tris-HCl (pH 7.8), 10 mM Mg-acetate, 60 mM NH₄Cl, 6 mM 2-mercaptoethanol.
-
Dialysis membrane (e.g., 12-14 kDa MWCO).
-
Equilibrium dialysis cells.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Ribosome Preparation: Thaw and dilute purified 70S ribosomes in cold Standard Buffer to a final concentration of 1-5 µM. Activate ribosomes by heating at 40°C for 15 minutes, then cool on ice.
-
Dialysis Setup: Assemble dialysis cells with a pre-soaked dialysis membrane separating the two chambers.
-
Sample Loading: Load one chamber with the ribosome solution (e.g., 100 µL). Load the opposing chamber with an equal volume of Standard Buffer containing a known concentration of ³H-tiamulin (ranging from nanomolar to micromolar concentrations).
-
Equilibration: Seal the dialysis cells and incubate with gentle agitation at a constant temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Sampling: After incubation, carefully withdraw aliquots (e.g., 50 µL) from both the ribosome-containing chamber and the buffer-only chamber.
-
Quantification: Mix each aliquot with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the concentration of free tiamulin (Cf) from the CPM in the buffer-only chamber.
-
Calculate the concentration of total tiamulin in the ribosome chamber.
-
The concentration of bound tiamulin (Cb) is the total concentration in the ribosome chamber minus Cf.
-
Plot Cb versus Cf or perform Scatchard analysis (Cb/Cf versus Cb) to determine the dissociation constant (Kd) and the number of binding sites.
-
In Vitro Translation Inhibition Assay
This assay measures the concentration-dependent inhibition of protein synthesis by tiamulin in a bacterial cell-free system.[4]
Objective: To determine the IC₅₀ value of tiamulin for bacterial protein synthesis.
Materials:
-
S. aureus S30 cell-free extract.
-
Energy mix (containing ATP, GTP, amino acids, etc.).
-
Reporter mRNA (e.g., Firefly Luciferase).
-
Tiamulin stock solution (dissolved in a suitable solvent like DMSO).
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the S. aureus cell-free extract, energy mix, and luciferase mRNA template.
-
Inhibitor Addition: Add tiamulin to the wells at a range of final concentrations (e.g., 0.01 µg/mL to 100 µg/mL). Include a no-drug control (vehicle only).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Luminescence Measurement: Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Normalize the luminescence values to the no-drug control (100% activity).
-
Plot the percentage of protein synthesis activity against the logarithm of the tiamulin concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of tiamulin that inhibits 50% of luciferase synthesis).
-
Chemical Footprinting of the Tiamulin Binding Site
Chemical footprinting is used to identify the specific nucleotides within the 23S rRNA that interact with or are protected by the bound tiamulin molecule.[9]
Objective: To map the tiamulin binding site on the 23S rRNA at single-nucleotide resolution.
Materials:
-
Purified 70S ribosomes or 50S subunits.
-
Tiamulin.
-
Chemical probing reagents: e.g., CMCT (1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), which modifies unpaired uridines.
-
Primer extension reagents: reverse transcriptase, dNTPs, ddNTPs for sequencing ladder, and a radiolabeled DNA primer complementary to a region downstream of the PTC on the 23S rRNA.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Ribosome-Drug Binding: Incubate purified ribosomes with and without tiamulin (at concentrations above the Kd, e.g., 1-10 µM) in a suitable buffer to allow binding.
-
Chemical Modification: Treat the ribosome-drug complexes and control ribosomes with CMCT. The reagent will modify rRNA bases that are accessible (i.e., not involved in secondary structure or protected by the bound drug). Quench the reaction after a short incubation.
-
RNA Extraction: Purify the 23S rRNA from the modified ribosomes.
-
Primer Extension: Anneal the radiolabeled primer to the purified 23S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop (or pause) one nucleotide before a base that has been chemically modified.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a high-resolution denaturing polyacrylamide gel. Run a sequencing ladder (generated using the same primer and unmodified rRNA) alongside the footprinting samples.
-
Analysis: Visualize the gel by autoradiography. Compare the band patterns of the tiamulin-treated sample to the no-drug control. A diminished band intensity at a specific position in the tiamulin lane indicates that the drug protected that nucleotide from chemical modification, identifying it as part of the binding site.
Molecular Basis of Tiamulin Resistance
Understanding resistance mechanisms is crucial for drug development. Resistance to tiamulin primarily arises from alterations in its ribosomal target.
-
Ribosomal RNA Mutations: The most common resistance mechanism involves point mutations in the 23S rRNA gene.[2] Specific nucleotides identified by footprinting and crystallography as being crucial for binding are often implicated. For example, mutations at positions A2058, A2059, G2061, and A2503 (E. coli numbering) have been associated with reduced susceptibility to tiamulin.[2] These changes can decrease the binding affinity of the drug to the PTC.
-
Ribosomal Protein Mutations: Mutations in the gene encoding ribosomal protein L3 have also been shown to confer tiamulin resistance.[3] The L3 protein has a loop that extends into the PTC. Alterations in this loop can indirectly affect the conformation of the 23S rRNA in the drug-binding pocket, thereby reducing tiamulin's inhibitory effect.[3][10]
References
- 1. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
- 7. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]
- 8. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of Tiamulin, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Transcription in Staphylococcus aureus by a Primary Sigma Factor-Binding Polypeptide from Phage G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Tiamulin-d10 HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tiamulin-d10 Hydrochloride (HCl), a deuterated analog of the pleuromutilin antibiotic Tiamulin. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.
Chemical and Physical Properties
Tiamulin-d10 HCl is a stable, isotopically labeled form of Tiamulin HCl. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Tiamulin-d10 HCl
| Property | Value | Reference(s) |
| Chemical Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride | [1] |
| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | [2] |
| Molecular Weight | 540.26 g/mol | [2] |
| CAS Number | 1322626-74-3 | [2] |
| Appearance | Pale Yellow to Beige Solid | [] |
| Melting Point | 59-62°C | [] |
| Purity | >95% (by HPLC) | [2] |
| Storage | Store at -20°C under an inert atmosphere | [] |
| Solubility (Qualitative) | Soluble in Ethanol and Methanol | [] |
| Estimated pKa (Strongest Basic) | 9.51 (for Tiamulin) | [4] |
| Estimated logP | 4.5 (for Tiamulin) | [4] |
Solubility
Stability
Detailed stability studies on Tiamulin-d10 HCl under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal) have not been extensively published. However, studies on Tiamulin fumarate indicate that the molecule is susceptible to degradation under acidic and oxidative conditions, while being relatively stable to heat and light[6][7]. It is important to note that Tiamulin is unstable under alkaline conditions[6].
Mechanism of Action
Tiamulin, and by extension Tiamulin-d10 HCl, is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center[5]. This binding prevents the correct positioning of the tRNA molecule, thereby inhibiting the formation of peptide bonds and halting protein elongation.
References
An In-depth Technical Guide to the Solubility of Tiamulin-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for Tiamulin-d10 Hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Disclaimer: Publicly available quantitative solubility data for this compound is limited. The information presented herein includes qualitative data for this compound and quantitative data for the closely related, non-deuterated compound, Tiamulin Fumarate, which can serve as a useful reference.
Physicochemical Properties of this compound
This compound is the deuterated analogue of Tiamulin Hydrochloride. The introduction of deuterium atoms provides a higher molecular weight, making it suitable for use as an internal standard in quantitative mass spectrometry-based analyses.
| Property | Value |
| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S |
| Molecular Weight | 540.26 g/mol |
| Appearance | Pale Yellow to Beige Solid |
| Storage | Store at -20°C, under inert atmosphere |
Solubility Data
For reference and comparative purposes, the following table summarizes the quantitative solubility data for the non-deuterated form, Tiamulin Fumarate.
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~1 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~15 | [1] |
| Dimethylformamide (DMF) | ~30 | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [1] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a pharmaceutical compound like this compound.
3.1. Kinetic Solubility Assay
This method is often used in early drug discovery for high-throughput screening.
-
Objective: To determine the solubility of a compound in an aqueous buffer after a short incubation time, starting from a concentrated stock solution in an organic solvent (typically DMSO).
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in a UV-transparent plate at the λmax of Tiamulin. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture to determine the concentration of the dissolved compound.
-
-
3.2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the solubility of a compound at equilibrium and is considered the "gold standard."
-
Objective: To determine the concentration of a compound in a saturated solution in equilibrium with its solid phase.
-
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS).
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. Ensure that undissolved solid remains.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method. A standard curve of known concentrations should be used for accurate quantification.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: General workflow for kinetic and thermodynamic solubility assays.
4.2. Tiamulin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Tiamulin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]
References
An In-Depth Technical Guide to the Stability and Storage of Tiamulin-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Tiamulin-d10 Hydrochloride. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. The following sections detail storage recommendations, stability-indicating analytical methodologies, and the mechanism of action of Tiamulin.
Overview of this compound
This compound is a deuterated analog of Tiamulin Hydrochloride, a pleuromutilin antibiotic. Tiamulin is used in veterinary medicine to treat various bacterial infections. The deuteration of the diethylaminoethyl group is intended to offer a stable isotopic label for use in pharmacokinetic and metabolic studies, allowing for its differentiation from the non-deuterated form.
Recommended Storage and Handling
Proper storage and handling are critical to maintaining the stability and purity of this compound. The following conditions are recommended based on available product information and safety data sheets.
| Parameter | Recommended Condition |
| Temperature | +4°C is the recommended storage temperature for the neat compound. Some suppliers of the non-deuterated form recommend refrigerated storage at 2-8°C . |
| Humidity | Store in a dry place. Tiamulin has been noted to be slightly hygroscopic. |
| Light | Store protected from light. While specific photostability data for the d10 version is limited, general best practices for chemical reagents dictate protection from light to prevent potential degradation. |
| Container | Keep the container tightly closed to prevent moisture absorption and contamination. |
| Ventilation | Store in a well-ventilated area. |
| Handling | Handle in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes. |
Stability Profile and Degradation Pathways
A stability-indicating study on Tiamulin Fumarate revealed its susceptibility to degradation under acidic and oxidative conditions, while it showed stability to heat and UV light.
Factors Affecting Stability of Tiamulin Compounds
Caption: Logical relationship of factors affecting Tiamulin stability.
Experimental Protocols for Stability Testing
The following protocols are based on a validated stability-indicating study for Tiamulin Fumarate and can be adapted for this compound. These methods are crucial for assessing the stability of the compound and identifying any degradation products.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
4.1.1. Acidic Degradation
-
Method: Dissolve a known concentration of this compound in a solution of 5 M hydrochloric acid (HCl).
-
Condition: Reflux the solution for a specified period (e.g., 6 hours).
-
Analysis: Neutralize the solution and analyze by a suitable chromatographic method (e.g., UHPLC) at various time points to monitor the extent of degradation.
4.1.2. Oxidative Degradation
-
Method: Dissolve the compound in a solution of 10% hydrogen peroxide (H₂O₂).
-
Condition: Keep the solution at room temperature for an extended period (e.g., up to 4 days).
-
Analysis: Monitor the degradation profile over time using a validated analytical method.
4.1.3. Thermal Degradation
-
Method: Expose the solid compound or a solution to elevated temperatures (e.g., 90°C).
-
Condition: Maintain the temperature for a defined duration.
-
Analysis: Assess for any degradation compared to a control sample stored at recommended conditions. Studies on Tiamulin Fumarate suggest it is stable under thermal stress.
4.1.4. Photolytic Degradation
-
Method: Expose the compound (solid or in solution) to UV light at a specific wavelength (e.g., 254 nm).
-
Condition: The exposure should follow ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Compare the exposed sample to a dark control to determine the extent of photodegradation. Tiamulin Fumarate has been shown to be photostable.
Stability-Indicating Analytical Methods
4.2.1. Ultra-High-Performance Liquid Chromatography (UHPLC) A validated UHPLC method is crucial for separating this compound from its potential degradation products.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% ortho-phosphoric acid, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile). A ratio of 20:80 (v/v) aqueous to organic has been shown to be effective for Tiamulin Fumarate.
-
Detection: UV detection at approximately 210 nm.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
4.2.2. Thin-Layer Chromatography (TLC) - Densitometry TLC can be used as a complementary or alternative method.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of solvents such as methanol, pentanol, ethyl acetate, and ammonia solution.
-
Detection: Densitometric scanning at a suitable wavelength (e.g., 220 nm). Visualization can also be achieved by spraying with 16% sulfuric acid and heating.
Workflow for Stability Testing
Caption: A typical workflow for conducting stability testing on Tiamulin-d10 HCl.
Mechanism of Action of Tiamulin
Tiamulin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial to understanding its biological activity and is not expected to be altered by deuteration.
-
Target: Tiamulin binds to the 50S subunit of the bacterial ribosome.
-
Action: Specifically, it interacts with the peptidyl transferase center (PTC) of the ribosome. This binding prevents the correct positioning of the aminoacyl-tRNA, thereby inhibiting the formation of peptide bonds and halting protein elongation. This ultimately leads to the cessation of bacterial growth and replication.
Signaling Pathway of Tiamulin's Action
Caption: Diagram illustrating the inhibitory action of Tiamulin on bacterial protein synthesis.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. Adherence to the recommended storage conditions of +4°C in a dry, dark, and well-ventilated environment is essential. While specific long-term stability data for the deuterated form is limited, the provided experimental protocols for forced degradation and stability-indicating analytical methods, based on its non-deuterated analog, offer a robust framework for its stability assessment. Understanding its mechanism of action further aids in its application in microbiological and pharmacokinetic studies.
Tiamulin-d10 Hydrochloride: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for Tiamulin-d10 Hydrochloride. The information is compiled from various safety data sheets (SDS) and scientific resources to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key safety workflows.
Substance Identification and Properties
This compound is the deuterated form of Tiamulin Hydrochloride, a pleuromutilin antibiotic derivative. Stable isotope-labeled compounds like this compound are primarily used in research, particularly in pharmacokinetic studies as internal standards for mass spectrometry-based quantification.[1][]
Physical and Chemical Properties
The following tables summarize the available physical and chemical properties for this compound and its non-deuterated counterpart, Tiamulin. Data for the non-deuterated form is provided for reference, as it is often more extensively characterized.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1322626-74-3 | [][3] |
| Molecular Formula | C₂₈H₃₈D₁₀ClNO₄S | [3][4] |
| Molecular Weight | 540.26 g/mol | [3][4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | +4°C | [3] |
Table 2: Physical and Chemical Properties of Tiamulin (Non-deuterated)
| Property | Value | Source(s) |
| CAS Number | 55297-95-5 | [5] |
| Molecular Formula | C₂₈H₄₇NO₄S | [5] |
| Molecular Weight | 493.7 g/mol | [5] |
| Appearance | Sticky, translucent yellowish mass | [5] |
| Melting Point | 147-148 °C (Tiamulin Fumarate) | [5] |
| Solubility | Practically insoluble in water | [5] |
| XLogP3 | 5.6 | [5] |
Toxicological Information
Comprehensive toxicological data for this compound is limited. Therefore, data from the non-deuterated form, Tiamulin and its fumarate salt, are presented as a proxy. It is important to note that while the toxicological profiles are expected to be similar, they may not be identical.
Acute Toxicity
Table 3: Acute Toxicity Data for Tiamulin and its Fumarate Salt
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 2230 mg/kg (Tiamulin) | [5] |
| LD50 | Rat | Subcutaneous | 4380 mg/kg (Tiamulin) | [5] |
| LD50 | Mouse | Oral | 841 mg/kg (Tiamulin Fumarate) | [1][6] |
| LD50 | Mouse | Subcutaneous | 521 mg/kg (Tiamulin Fumarate) | [1][6] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for Tiamulin and its salts may vary between suppliers. The most consistently reported classifications are presented below. For this compound, many suppliers state that it is not a hazardous substance.[7]
Table 4: GHS Hazard Statements for Tiamulin Fumarate
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [8][9] |
| H315 | Causes skin irritation | [6][9] |
| H317 | May cause an allergic skin reaction | [10] |
| H319 | Causes serious eye irritation | [6][9] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [10] |
| H335 | May cause respiratory irritation | [6][9] |
| H410 | Very toxic to aquatic life with long lasting effects | [10] |
| H413 | May cause long lasting harmful effects to aquatic life | [11] |
Mechanism of Action and Toxicology
Tiamulin's primary mechanism of action is as an antibacterial agent.[12] It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[12] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting bacterial growth.[12]
The toxicological effects in mammals are not fully elucidated at the signaling pathway level in publicly available safety documents. However, in vitro cytotoxicity studies have been performed on various cell lines.
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the SDS are often not provided. Therefore, this section outlines representative, standardized protocols for common in vitro cytotoxicity assays that are used to assess the potential toxicity of chemical compounds.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[16][17][18][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[19] The intensity of the color is proportional to the number of lysed cells.[19]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[16]
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.
Principle: Healthy, viable cells take up and accumulate neutral red in their lysosomes.[20][21][22][23] When cells are damaged or die, their ability to retain the dye is diminished.[20][22] The amount of dye retained is proportional to the number of viable cells.[20][22]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols.
-
Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.[20]
-
Washing: Wash the cells to remove any unincorporated dye.[20]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[20]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[24]
Safety Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key safety-related workflows for handling this compound in a laboratory setting.
Risk Assessment for a New Chemical
Caption: A flowchart outlining the key steps in performing a risk assessment for a new chemical like this compound.[25][26][27][28][29]
Laboratory Chemical Spill Response
Caption: A workflow for responding to a chemical spill in a laboratory setting.[30][31][32][33][34]
Personal Protective Equipment (PPE) Logic
Caption: A diagram illustrating the necessary personal protective equipment for handling this compound powder.[9][10][11]
Conclusion
This technical guide provides a consolidated overview of the safety information for this compound, intended for a scientific audience. While comprehensive data for the deuterated form is limited, information from its non-deuterated counterparts serves as a valuable reference for safe handling and experimental design. The provided standardized protocols and safety workflows offer a framework for responsible laboratory practices when working with this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before use and perform a thorough risk assessment for their specific experimental conditions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. Tiamulin Fumarate | C32H51NO8S | CID 23725049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Tiamulin SDS, 55297-95-5 Safety Data Sheets - ECHEMI [echemi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. qualitybiological.com [qualitybiological.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 23. iivs.org [iivs.org]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. sbnsoftware.com [sbnsoftware.com]
- 26. researchgate.net [researchgate.net]
- 27. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 28. Risk assessment procedure | Kao Chemicals [chemical.kao.com]
- 29. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 30. westlab.com [westlab.com]
- 31. trdsf.com [trdsf.com]
- 32. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 33. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 34. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Commercial Suppliers and Technical Guide for Tiamulin-d10 Hydrochloride
For researchers, scientists, and drug development professionals, Tiamulin-d10 Hydrochloride is a critical analytical standard. This deuterated analog of the pleuromutilin antibiotic Tiamulin is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies. Its stable isotope label allows for precise quantification in complex biological matrices by mass spectrometry. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its application.
Commercial Availability and Specifications
Several reputable suppliers offer this compound for research purposes. The compound is typically supplied as a neat solid, and its key specifications are summarized below for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | sc-217694 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |
| BOC Sciences | 1322626-74-3 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |
| LGC Standards | TRC-T436602 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | >95% (HPLC) |
| Alfa Chemistry | ACM1322626743 | 1322626-74-3 | C₂₈H₃₈D₁₀ClNO₄S | 540.26 | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Unlabeled CAS Number | 55297-95-5[1][2] |
| Alternate Name | Dynamutilin-d10[1] |
| Storage Temperature | +4°C[2] |
| Physical Form | Neat Solid[2] |
Mechanism of Action of Tiamulin
Tiamulin, the non-labeled parent compound, is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds.[3] This mechanism is effective against a range of Gram-positive bacteria and Mycoplasma species.[3][4]
Experimental Protocol: Quantification of Tiamulin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
The following is a representative protocol synthesized from established methodologies for the analysis of Tiamulin in biological samples, such as plasma or tissue homogenates.[5][6][7] this compound is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response.
Preparation of Standard and Internal Standard Solutions
-
Tiamulin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiamulin analytical standard in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the Tiamulin stock solution with a suitable solvent (e.g., methanol or acetonitrile) to prepare a series of working standards for constructing a calibration curve.[6]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent as the working standards.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma).
-
Add a fixed volume of the internal standard working solution (e.g., 20 µL of 100 ng/mL this compound).
-
Add three volumes of cold acetonitrile (600 µL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase starting composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Tiamulin and this compound need to be determined by direct infusion and optimization. The mass difference of 10 Da for the deuterated standard will be reflected in the precursor ion m/z.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tiamulin to this compound against the concentration of the Tiamulin standards.
-
Determine the concentration of Tiamulin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow from sourcing the analytical standard to its application in a research setting.
Caption: A workflow diagram illustrating the process from procurement of this compound to its use in quantitative analysis.
Caption: A signaling pathway diagram illustrating the mechanism of action of Tiamulin.
References
- 1. thepigsite.com [thepigsite.com]
- 2. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum [frontiersin.org]
- 6. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 7. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative analysis of Tiamulin in tissues using a deuterated standard
An Application Note for the Quantitative Analysis of Tiamulin in Animal Tissues using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the veterinary antibiotic Tiamulin in various animal tissues, including liver, muscle, and fat. Tiamulin is a semi-synthetic pleuromutilin derivative used to treat bacterial infections in swine and poultry.[1][2][3] Monitoring its residue levels in edible tissues is crucial for food safety.[4][5] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Tiamulin-d_x_ (e.g., Tiamulin-¹³C₄), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] The protocol provides comprehensive steps for sample homogenization, solid-phase extraction (SPE), and LC-MS/MS parameterization, making it suitable for regulatory monitoring and pharmacokinetic studies.
Experimental Workflow
The overall procedure for the analysis of Tiamulin in tissue samples is outlined below. It involves tissue preparation, extraction of the analyte and internal standard, cleanup to remove interfering substances, and final quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Tiamulin hydrogen fumarate (analytical standard), Tiamulin-¹³C₄ Fumarate (internal standard, IS).[3]
-
Solvents: Acetonitrile, Methanol, n-Hexane (all HPLC or LC-MS grade).[3]
-
Reagents: Formic acid, Ammonium acetate, L-tartaric acid, Sodium carbonate.[3][6]
-
Water: Ultrapure water (18.2 MΩ·cm).
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., Bond Elut C18, 500 mg, 3 mL).[7]
-
Equipment: High-speed blender/homogenizer, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, LC-MS/MS system.
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Tiamulin and Tiamulin-¹³C₄ in methanol to prepare individual stock solutions.[3] Store at -20°C for up to 6 months.[5]
-
Working Standard Solutions: Serially dilute the Tiamulin stock solution with acetonitrile or mobile phase to prepare working solutions for the calibration curve.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the Tiamulin-¹³C₄ stock solution in acetonitrile.
Sample Preparation and Extraction
This protocol is a composite based on validated methods for tissue analysis.[3][5][7]
-
Weigh approximately 2 g (± 0.01 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[3][5]
-
Add a known volume (e.g., 50 µL) of the IS spiking solution (100 ng/mL) to all samples, calibrators, and quality controls (except the blank).[3]
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 2% formic acid).[3]
-
Vortex the mixture vigorously for 30-60 seconds.[3]
-
Extract using an ultrasonic bath for 10 minutes.[3]
-
Centrifuge the tubes at ≥4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Optional Liquid-Liquid Cleanup: For fatty tissues, a defatting step with n-hexane may be performed. Add n-hexane, vortex, centrifuge, and discard the upper n-hexane layer.[7][8]
Solid-Phase Extraction (SPE) Cleanup
-
Condition: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of water or a mild organic solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elute: Elute the Tiamulin and IS from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[8]
-
Reconstitute: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B). Vortex to dissolve and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [3] |
| Mobile Phase A | 0.05% Formic acid & 5 mM Ammonium acetate in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Injection Volume | 5 - 10 µL | [3][9] |
| Column Temp. | 30 - 40°C | [3][10] |
| Gradient | 0-0.5 min, 20% B; 0.5-4.0 min, 20-60% B; 4.0-4.5 min, 60-20% B; 4.5-5.0 min, 20% B |[3] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [3][10] |
| Capillary Voltage | 3.5 kV | [3] |
| Source Temp. | 120°C | [10] |
| Desolvation Temp. | 385 - 400°C | [3][10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [10] |
| MRM Transitions | Tiamulin: 494.5 → 192.0 (Quantifier), 494.5 → 118.6 (Qualifier) Tiamulin-¹³C₄: Adjust m/z based on labeling8-α-hydroxymutilin: 337.4 → 282.8 | [9][10] |
| Collision Energy | Optimize by infusion; Tiamulin ~30-56 V |[9] |
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters are summarized below, based on published data for similar methods.
Table 3: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 5 - 1000 ng/mL (or µg/kg in matrix) | [3] |
| Correlation Coeff. (R²) | > 0.99 | [1][3] |
| Limit of Detection (LOD) | 0.03 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/kg | [3] |
| Recovery | 80 - 110% | [1][3] |
| Precision (RSD%) | < 15% |[3] |
Tiamulin Metabolism
Understanding the metabolism of Tiamulin is important as residue regulations often include key metabolites.[4][5][11] Tiamulin undergoes Phase I metabolism, primarily through hydroxylation and N-deethylation.[2] The marker residue for Tiamulin in some jurisdictions is 8-α-hydroxymutilin.[4][11]
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of Tiamulin in animal tissues. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulatory compliance and food safety analysis. The detailed extraction, cleanup, and analysis protocols can be readily adapted by analytical laboratories for high-throughput screening and quantitative confirmation of Tiamulin residues.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 4. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tiamulin using Tiamulin-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock, particularly swine and poultry. Accurate quantification of Tiamulin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, residue analysis, and quality control. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the determination of Tiamulin, utilizing Tiamulin-d10 as an internal standard to ensure high accuracy and precision.
Physicochemical Properties of Tiamulin
A thorough understanding of the physicochemical properties of Tiamulin is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C28H47NO4S | [1] |
| Molecular Weight | 493.7 g/mol | [1] |
| pKa (Strongest Basic) | 9.51 | [2] |
| Solubility | Soluble in methanol, acetonitrile, and DMSO. Water solubility is 11 mg/mL. | [3] |
Experimental Protocols
Materials and Reagents
-
Tiamulin hydrogen fumarate reference standard
-
Tiamulin-d10 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium carbonate
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Animal plasma (e.g., porcine, avian)
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 3 mL)
Standard Solution Preparation
Tiamulin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tiamulin hydrogen fumarate and dissolve it in 10 mL of methanol.
Tiamulin-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tiamulin-d10 and dissolve it in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tiamulin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each working standard with the Tiamulin-d10 IS to a final concentration of 100 ng/mL.
Sample Preparation from Animal Plasma
The following workflow outlines the solid-phase extraction (SPE) procedure for animal plasma samples.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
HPLC and Mass Spectrometry Conditions
The separation and detection of Tiamulin and Tiamulin-d10 are achieved using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| UV Detection (Optional) | 212 nm |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Tiamulin | Precursor Ion: 494.3 m/z, Product Ions: 192.1 m/z, 118.1 m/z |
| Tiamulin-d10 (IS) | Precursor Ion: 504.4 m/z, Product Ions: 192.1 m/z, 118.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation
The developed method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero concentrations. |
| Accuracy and Precision | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). Precision (as %CV) should be ≤15% (≤20% for LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard from the matrix. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ≥ 10). |
| Specificity and Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the matrix components. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Data Presentation
The quantitative data obtained from the analysis should be presented in a clear and structured format.
Table 1: Calibration Curve Data for Tiamulin in Porcine Plasma
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.2 |
| 5.0 | 5.12 | 102.4 | 5.6 |
| 10.0 | 9.88 | 98.8 | 4.1 |
| 50.0 | 52.1 | 104.2 | 3.5 |
| 100.0 | 97.5 | 97.5 | 2.8 |
| 500.0 | 505.2 | 101.0 | 2.1 |
| 1000.0 | 992.0 | 99.2 | 1.9 |
Table 2: Recovery of Tiamulin and Tiamulin-d10 from Porcine Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %CV |
| Tiamulin | 10 | 88.5 | 6.2 |
| Tiamulin | 500 | 91.2 | 4.5 |
| Tiamulin-d10 (IS) | 100 | 90.1 | 5.1 |
Logical Workflow of the Analytical Method
The overall analytical process can be visualized as a logical workflow from sample receipt to final data reporting.
Caption: Overall Analytical Workflow.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Tiamulin in biological matrices using Tiamulin-d10 as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of applications in drug development and veterinary sciences. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reproducible data.
References
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: Determination of Tiamulin in Medicated Swine Feed
Abstract
This application note provides a detailed protocol for the quantitative analysis of tiamulin in medicated swine feed. The methodology outlines sample preparation, including extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This procedure is designed for researchers, scientists, and quality control professionals in the animal health and feed industries to ensure the proper dosage and homogeneity of tiamulin in medicated feed products. The method is based on established and validated procedures to ensure accuracy and reliability.
Introduction
Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine, primarily for the treatment and prevention of swine dysentery and enzootic pneumonia.[1] It is administered to swine through medicated feed, making it crucial to have reliable analytical methods to verify the concentration of the active pharmaceutical ingredient in the final feed product.[1][2] This ensures both the efficacy of the treatment and the safety of the animals. This application note describes a robust and reproducible method for the extraction and quantification of tiamulin in swine feed matrices.
Experimental
-
Tiamulin Hydrogen Fumarate analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate
-
Ammonium carbonate
-
Tartaric acid
-
Deionized water
-
0.45 µm Nylon membrane filters
-
Solid Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Lichrospher 100 RP-18, 5 µm, 4.6 mm I.D. × 250 mm)[3]
-
Orbital shaker
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Grinding mill
-
Stock Standard Solution (600 µg/mL): Accurately weigh 60.0 mg of Tiamulin Hydrogen Fumarate analytical standard and dissolve it in a 100 mL volumetric flask with 0.1% tartaric acid solution.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 8.0 ppm.[3] These will be used to generate a calibration curve.
A flowchart illustrating the sample preparation workflow is provided in Figure 1.
-
Homogenization: Grind a representative sample of the medicated swine feed to pass through a 0.75 mm mesh screen to ensure homogeneity.[4]
-
Extraction:
-
Phase Separation: Allow the mixture to stand for the phases to separate.
-
Liquid-Liquid Extraction:
-
Transfer a 20 mL aliquot of the upper organic phase to a separatory funnel.
-
Add 5 mL of 0.1% tartaric acid and shake for 3 minutes.[3]
-
Collect the lower aqueous phase, which now contains the tiamulin.
-
-
Cleanup (Optional, for complex matrices):
-
For samples with significant interference, a solid-phase extraction (SPE) cleanup step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the tiamulin with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C and reconstitute the residue in the mobile phase.[3]
-
-
Final Preparation: Filter the final extract through a 0.45 µm nylon membrane filter before HPLC analysis.
-
Column: C18 reversed-phase column (e.g., Lichrospher 100 RP-18, 5 µm, 4.6 mm I.D. × 250 mm)[3]
-
Mobile Phase: A mixture of 80% acetonitrile and 1% ammonium carbonate (90:10, v/v)[3] or methanol:acetonitrile:1% ammonium carbonate (39:19:42, v/v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm[3]
-
Column Temperature: 25°C[1]
Results and Data Presentation
The concentration of tiamulin in the swine feed samples is determined by comparing the peak area of the sample chromatogram with the calibration curve generated from the working standard solutions.
| Parameter | Method 1 (HPLC-UV)[3] | Method 2 (HPLC-UV)[4][5] | Method 3 (LC-MS/MS)[6][7] |
| Matrix | Pork and Chicken | Medicated Swine Feed | Medicated Feed |
| Extraction Solvent | Acetonitrile | Hexane-Ethyl Acetate (3+1) | Not specified |
| Cleanup | LLE & C18 SPE | LLE with Tartaric Acid | Centrifugation and Dilution |
| Recovery | 84.3 - 105.9% | 95.8% | 73.58 - 115.21% |
| Limit of Detection (LOD) | 0.025 ppm | Not Reported | Not Specified |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Specified |
| Linearity (R²) | 0.9995 | Not Reported | > 0.99 |
| Precision (RSD%) | < 8.3% | 2.06% | < 14% (repeatability) |
Visualization of Experimental Workflow
Caption: Figure 1. Experimental workflow for the analysis of Tiamulin in swine feed.
Conclusion
The described method provides a reliable and accurate means for the determination of tiamulin in medicated swine feed. The sample preparation protocol, involving a liquid-liquid extraction and optional solid-phase extraction cleanup, effectively removes matrix interferences. The HPLC-UV method demonstrates good performance in terms of recovery, linearity, and precision, making it suitable for routine quality control analysis in a laboratory setting. For lower detection limits, an LC-MS/MS method can be employed.[6][7]
References
- 1. scispace.com [scispace.com]
- 2. Tiamulin (TIA) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 3. jfda-online.com [jfda-online.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of tiamulin in type C medicated swine feeds using high throughput extraction with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Utilizing Tiamulin-d10 Hydrochloride for Precise Pharmacokinetic Analysis
Application Notes and Protocols for Researchers in Drug Development
These comprehensive application notes provide detailed protocols for the use of Tiamulin-d10 Hydrochloride as an internal standard in pharmacokinetic (PK) studies of Tiamulin. The inclusion of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby ensuring the accuracy and reliability of quantitative bioanalysis. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to Tiamulin and the Role of a Deuterated Internal Standard
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1] Accurate determination of its concentration in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for establishing effective dosage regimens.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2][3] Since this compound has nearly identical physicochemical properties to Tiamulin, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This allows for precise correction of matrix effects and other sources of analytical error, leading to highly accurate and precise quantification of the analyte.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Tiamulin in various animal species. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Tiamulin in Swine
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Oral | 10 | 1.03 | 2 | - | - | [4] |
| Oral | 25 | 1.82 | 2 | - | - | [4] |
| Oral (in feed) | 10 | 0.69 | 2.14 | - | - | [5] |
| Intramuscular | 10 | 1.1 | 1.5 | 3.1 | 7.9 | EMA |
Table 2: Pharmacokinetic Parameters of Tiamulin in Poultry (Chickens)
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Oral | 25 | 1.86 | 2-4 | - | - | [4] |
| Oral | 40 | 0.73 | 1.5 | 4.23 | - | [5] |
| Oral | 50 | 4.02 | 2.85 | - | - | [4] |
| Intramuscular | 5 | 2.05 | 0.167 | 1.39 | 4.53 | [1] |
| Intramuscular | 40 | 8.8 | 0.167 | 1.15 | 4.6 | [1] |
| Intramuscular | 80 | 14.0 | 0.167 | 1.25 | 4.37 | [1] |
Table 3: Pharmacokinetic Parameters of Tiamulin in Ducks
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Oral | 30 | 0.77 | 2 | 3.54 | - | [5] |
| Oral | 60 | 2.32 | 2 | 6.34 | - | [5] |
Experimental Protocols
A detailed protocol for the quantification of Tiamulin in plasma using this compound as an internal standard is provided below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][6][7]
Protocol 1: Quantification of Tiamulin in Plasma using LC-MS/MS
1. Materials and Reagents:
-
Tiamulin reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank animal plasma
2. Preparation of Standard and Internal Standard Solutions:
-
Tiamulin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiamulin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tiamulin stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Tiamulin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions (example):
-
Tiamulin: Precursor ion > Product ion (e.g., m/z 494.3 > 192.1)
-
Tiamulin-d10: Precursor ion > Product ion (e.g., m/z 504.3 > 192.1)
-
5. Data Analysis:
-
Quantify Tiamulin concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Tiamulin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Tiamulin
Tiamulin undergoes extensive metabolism in animals, primarily through oxidation. The main metabolic pathways include hydroxylation of the mutilin ring and N-deethylation of the side chain.[4][8]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a typical pharmacokinetic study utilizing this compound.
References
- 1. Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model of Mycoplasma gallisepticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 6. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 8. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tiamulin in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantification of Tiamulin in various biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for research, drug development, and food safety applications. The method has been validated for key performance parameters including linearity, precision, accuracy, and sensitivity.
Introduction
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat a variety of bacterial infections in livestock.[1][2] Its efficacy and potential for residue accumulation in animal-derived food products necessitate accurate and reliable quantitative methods for monitoring its concentration in biological samples.[3][4] This application note presents a detailed LC-MS/MS protocol for the determination of Tiamulin in matrices such as plasma, serum, milk, and animal tissues. The method utilizes a straightforward sample preparation procedure and highly selective Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve high sensitivity and specificity.
Materials and Reagents
-
Tiamulin Fumarate reference standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Sulfaphenazole[5] or other suitable compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Heptafluorobutyric acid (HFBA) (LC-MS grade)[5]
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][6]
-
0.22 µm syringe filters (PVDF)[5]
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiamulin Fumarate in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with the 50:50 acetonitrile/water mixture.
3.1.2. Sample Preparation Protocol
The following is a general protocol that can be adapted for different biological matrices.
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., plasma, serum, milk) or 1 g of homogenized tissue into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the IS spiking solution to each sample, standard, and quality control (QC) sample.
-
Protein Precipitation: Add 3 mL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
A study on medicated feed suggests a simple dilution after extraction with acetonitrile containing 0.1% formic acid, followed by centrifugation and filtration.[7][8] For more complex matrices like animal tissues, a solid-phase extraction (SPE) cleanup step may be necessary after protein precipitation to remove interferences.[3][6]
LC-MS/MS Instrumentation and Conditions
3.2.1. Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 150 mm, 2.7 µm) is commonly used.[5] A biphenyl column has also been shown to be effective.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2.2. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for Tiamulin is m/z 494.5.[3] Common product ions are m/z 192 and 118.[3][5]
Data Presentation
The quantitative performance of the method should be evaluated based on the following parameters, summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.99[5][7] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15%[7][8] |
| Accuracy/Recovery (%) | 85 - 115%[7][8] |
Visualizations
Caption: Experimental workflow for Tiamulin quantification.
Caption: Logical relationships of validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection [mdpi.com]
- 5. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 7. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tiamulin Residues in Poultry Muscle and Liver by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of tiamulin residues in poultry (chicken) muscle and liver tissues. The method utilizes an isotope dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Sample preparation involves a solid-phase extraction (SPE) cleanup for muscle tissue and a QuEChERS-based method for liver tissue, ensuring high recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and pharmacokinetic studies.
Introduction
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1] The presence of tiamulin residues in edible tissues is a concern for consumer safety, and regulatory agencies have established maximum residue limits (MRLs) for this compound in food products of animal origin. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure compliance with food safety standards. Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the determination of tiamulin in poultry muscle and liver using a deuterated tiamulin internal standard.
Experimental
Materials and Reagents
-
Tiamulin fumarate analytical standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Oasis HLB SPE cartridges (Waters)
-
QuEChERS extraction salts and dispersive SPE tubes (Agilent Bond Elut or equivalent)
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Tiamulin Stock Solution (1 mg/mL): Accurately weigh 10 mg of tiamulin fumarate standard and dissolve it in 10 mL of methanol.
-
Tiamulin-d9 Stock Solution (1 mg/mL): Accurately weigh 1 mg of tiamulin-d9 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tiamulin stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the tiamulin-d9 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
Sample Preparation Protocols
Protocol 1: Poultry Muscle Tissue using Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize a representative portion of the poultry muscle tissue.
-
Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a known amount of the tiamulin-d9 internal standard spiking solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Poultry Liver Tissue using QuEChERS
-
Homogenization: Homogenize a representative portion of the poultry liver tissue.
-
Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a known amount of the tiamulin-d9 internal standard spiking solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA, C18). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 5 minutes.
-
Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Tiamulin and Tiamulin-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiamulin (Quantifier) | 494.3 | 192.1 | 25 |
| Tiamulin (Qualifier) | 494.3 | 305.2 | 20 |
| Tiamulin-d9 (Internal Standard) | 503.3 | 192.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Muscle | Liver |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110 | 80 - 115 |
| Precision (RSD%) | < 15 | < 20 |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 1.0 µg/kg |
Visualizations
Caption: Experimental workflow for tiamulin residue analysis.
References
Application Note: High-Throughput Analysis of Tiamulin and its Metabolites in Animal-Derived Food Products Using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of the veterinary antibiotic tiamulin and its major metabolites in various animal tissues. Tiamulin is extensively metabolized, and monitoring its residues and metabolites is crucial for food safety and regulatory compliance.[1][2] This method provides a high-throughput solution for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Tiamulin is a pleuromutilin antibiotic widely used in veterinary medicine to treat and prevent a range of bacterial infections in livestock, particularly swine and poultry.[3][4] Due to its extensive metabolism in animals, regulatory bodies require the monitoring of not only the parent drug but also its significant metabolites. The primary metabolic pathways for tiamulin involve Phase I reactions, including hydroxylation, S-oxidation, and N-deethylation.[3][4][5] In swine, the major metabolites include 8α-hydroxy-tiamulin, N-deethyl-tiamulin, and 8α-hydroxy-N-deethyl-tiamulin.[3][4][5] In poultry, 2β-hydroxy-tiamulin and N-deethyl-tiamulin are among the prominent metabolites.[3][4] This UPLC-MS/MS method provides a reliable tool for the quantitative analysis of these compounds in relevant biological matrices.
Experimental
Sample Preparation
A generic sample preparation workflow is outlined below, which can be adapted for specific tissue matrices such as liver, muscle, and fat.
Materials:
-
Homogenized tissue sample
-
Acetonitrile
-
McIlvaine-EDTA buffer (pH 4)[1]
-
n-Hexane
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
Protocol:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of McIlvaine-EDTA buffer and vortex for 1 minute.[1]
-
Add 20 mL of acetonitrile and homogenize for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 10 mL of n-hexane for defatting, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| System: | Waters ACQUITY UPLC or equivalent |
| Column: | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[6] |
| Mobile Phase A: | Water with 0.1% Formic Acid |
| Mobile Phase B: | Acetonitrile with 0.1% Formic Acid |
| Flow Rate: | 0.3 mL/min[6] |
| Column Temp.: | 40°C[6] |
| Injection Vol.: | 5 µL |
| Gradient: | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B |
MS/MS Conditions
| Parameter | Value |
| System: | Triple Quadrupole Mass Spectrometer |
| Ionization: | Electrospray Ionization (ESI), Positive Mode[6] |
| Capillary Voltage: | 3.0 kV |
| Source Temp.: | 150°C |
| Desolvation Temp.: | 400°C[6] |
| Cone Gas Flow: | 50 L/hr[6] |
| Desolvation Gas Flow: | 800 L/hr |
| Collision Gas: | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tiamulin | 494.3 | 192.1 | 40 | 25 |
| 8α-hydroxy-tiamulin | 510.3 | 492.3 | 45 | 20 |
| N-deethyl-tiamulin | 466.3 | 192.1 | 40 | 28 |
| 2β-hydroxy-tiamulin | 510.3 | 249.2 | 45 | 22 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the analysis of tiamulin and its metabolites. The chromatographic conditions provided good separation and peak shapes for all analytes. The method was validated according to international guidelines, and the results are summarized in the tables below.
Quantitative Data Summary
Table 1: Method Validation Parameters for Tiamulin in Swine Muscle
| Parameter | Tiamulin | 8α-hydroxy-tiamulin | N-deethyl-tiamulin |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LOD (µg/kg) | 0.1 | 0.2 | 0.2 |
| LOQ (µg/kg) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 85-105 | 82-103 | 88-108 |
| Precision (RSD%) | <15 | <15 | <15 |
Table 2: Method Validation Parameters for Tiamulin in Chicken Liver
| Parameter | Tiamulin | 2β-hydroxy-tiamulin | N-deethyl-tiamulin |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LOD (µg/kg) | 0.2 | 0.3 | 0.3 |
| LOQ (µg/kg) | 0.5 | 1.0 | 1.0 |
| Recovery (%) | 88-102 | 85-105 | 90-110 |
| Precision (RSD%) | <15 | <15 | <15 |
Visualizations
Tiamulin Metabolic Pathway
Caption: Major Phase I metabolic pathways of Tiamulin.
UPLC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of Tiamulin and its metabolites.
Conclusion
The UPLC-MS/MS method detailed in this application note is highly suitable for the routine monitoring of tiamulin and its key metabolites in various animal-derived food products. The method is sensitive, specific, and provides reliable quantitative results, making it an invaluable tool for food safety testing and veterinary drug development. The provided protocols and validation data demonstrate the robustness and applicability of this method for high-throughput laboratory settings.
References
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
Application Note: Solid-Phase Extraction of Tiamulin from Animal Plasma
Introduction
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1][2] Monitoring its concentration in animal plasma is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies.[1][3] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering advantages over traditional liquid-liquid extraction by minimizing solvent usage and improving sample throughput. This application note provides a detailed protocol for the solid-phase extraction of Tiamulin from animal plasma using a C18 reverse-phase cartridge, followed by high-performance liquid chromatography (HPLC) analysis.
Principle
This method utilizes a reverse-phase SPE cartridge (C18) to retain the moderately non-polar Tiamulin from an aqueous plasma sample. Interfering polar substances are washed away, and the Tiamulin is subsequently eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for HPLC analysis.
Quantitative Data Summary
A summary of quantitative data for Tiamulin extraction from various animal-derived samples is presented in Table 1. This data, compiled from multiple studies, highlights the performance of different extraction and analytical methods.
Table 1: Performance Data for Tiamulin Extraction and Analysis
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chicken & Pork | Acetonitrile Extraction & C18 SPE | HPLC-UV | 84.3 - 105.9 | 0.025 ppm | Not Reported | [4][5][6] |
| Chicken Plasma | Liquid-Liquid Extraction | HPLC-UV | 83.50 | Not Reported | Not Reported | [3] |
| Sow Milk & Serum | Acetonitrile Extraction | UHPLC-MS/MS | 94.0 - 107 | Not Reported | 1 µg/L | [7] |
| Porcine Plasma | Not Specified | LC-MS | Not Reported | 10 ppb | Not Reported | [8] |
| Swine Muscle, Fat, Liver | Acetonitrile/Hexane Partitioning & SPE | LC-MS/MS | > 75.0 | Not Reported | 0.01 mg/kg | [3][9] |
Experimental Protocols
Materials and Reagents
-
Tiamulin hydrogen fumarate analytical standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
0.1% (w/v) Tartaric acid in deionized water
-
Deionized water
-
Nitrogen gas
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., Bond Elut C18)[4]
-
Animal plasma (e.g., porcine, avian)
Instrumentation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol 1: Solid-Phase Extraction of Tiamulin from Animal Plasma
This protocol is adapted from a validated method for Tiamulin extraction from animal tissues.[4][5][6]
1. Sample Pretreatment:
-
Thaw frozen animal plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma at 3000 x g for 10 minutes to pellet any precipitated proteins.
-
Transfer 1.0 mL of the clear supernatant to a clean tube.
-
Add 1.0 mL of 0.1% tartaric acid to the plasma and vortex for 30 seconds. This step acidifies the sample and improves the retention of Tiamulin on the C18 sorbent.
2. SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pretreated plasma sample (2.0 mL) onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
5. Elution:
-
Place clean collection tubes in the SPE manifold.
-
Elute the Tiamulin from the cartridge with 5 mL of acetonitrile.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[4]
-
Reconstitute the dried residue in 0.5 mL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 2: HPLC Analysis
HPLC Conditions:
-
Column: Lichrospher 100 RP-18 (5 µm, 4.6 mm I.D. × 250 mm)[4][5]
-
Mobile Phase: 80% Acetonitrile and 1% Ammonium Carbonate (90:10, v/v)[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Experimental Workflow
References
- 1. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.tw [fda.gov.tw]
- 5. "Determination of tiamulin residue in pork and chicken by solid phase e" by H.-C. Chen, S.-H. Cheng et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Tiamulin for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock and poultry.[1] Its bacteriostatic action is achieved by inhibiting protein synthesis in susceptible bacteria.[2] Accurate quantification of Tiamulin in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Tiamulin from various sample types, followed by high-performance liquid chromatography (HPLC) analysis.
Principle:
The LLE protocol is based on the differential solubility of Tiamulin in aqueous and organic solvents. By adjusting the pH of the aqueous phase, the polarity of Tiamulin can be modified to facilitate its transfer into an immiscible organic solvent, thereby separating it from endogenous matrix components. Subsequent evaporation of the organic solvent and reconstitution of the residue in a suitable solvent prepares the sample for chromatographic analysis.
Experimental Protocols
This section details the LLE protocols for Tiamulin extraction from two common matrices: animal tissue and plasma/serum.
1. Liquid-Liquid Extraction of Tiamulin from Animal Tissue (Pork, Chicken)
This protocol is adapted from a method for determining Tiamulin residue in pork and chicken.[3][4]
Materials:
-
Tiamulin hydrogen fumarate analytical standard
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
0.1% (w/v) Sodium carbonate solution
-
0.1% (w/v) Tartaric acid solution
-
Methanol (HPLC grade)
-
Distilled water
-
Homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) (Optional, for further cleanup)[3][4]
Procedure:
-
Sample Homogenization: Weigh 10 g of the ground tissue sample (pork or chicken) into a centrifuge tube.[3][4]
-
Initial Extraction: Add 30 mL of acetonitrile to the sample, vortex thoroughly, and then filter. Repeat the extraction on the residue twice more.[3][4]
-
Solvent Evaporation: Combine the filtrates and evaporate to dryness under vacuum at 45°C.[4]
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in a separatory funnel containing 5 mL of n-hexane and 5 mL of 0.1% tartaric acid.[4]
-
Shake vigorously for 3 minutes and allow the layers to separate.[4]
-
Collect the aqueous (lower) layer into a second separatory funnel.
-
Add 5 mL of 0.1% sodium carbonate and 5 mL of n-hexane to the second separatory funnel.[3]
-
Shake for 1 minute and allow the layers to separate.[3]
-
Discard the aqueous (lower) layer.
-
Wash the remaining n-hexane phase with another 5 mL of 0.1% sodium carbonate, shake for 1 minute, and again discard the aqueous layer.[3]
-
-
Final Preparation:
-
Optional SPE Cleanup: For cleaner samples, the reconstituted extract can be passed through a C18 SPE cartridge that has been preconditioned with 5 mL of methanol and 5 mL of distilled water. Elute the column with 0.5 mL of 0.1% tartaric acid.[3]
-
Analysis: The resulting solution is ready for injection into the HPLC system.
2. Liquid-Liquid Extraction of Tiamulin from Plasma/Serum
This protocol is based on methods developed for the analysis of Tiamulin in chicken and duck plasma.[2][5]
Materials:
-
Plasma or serum sample
-
1% (w/v) Sodium carbonate solution
-
Hexane-ethyl acetate mixture (3:1, v/v)
-
0.1% (w/v) Tartaric acid solution, buffered
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: In a centrifuge tube, mix 0.5 mL of the plasma sample with 2.5 mL of 1% aqueous sodium carbonate solution.[2][5]
-
Extraction: Add 2.5 mL of the hexane-ethyl acetate (3:1, v/v) mixture to the tube.[2][5]
-
Separation: Shake the mixture and then centrifuge at 2,360 x g for 20 minutes.[2]
-
Solvent Evaporation: Transfer 1 mL of the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitution: Redissolve the residue in 0.3 mL of 0.1% buffered aqueous tartaric acid solution.[2]
-
Analysis: The sample is now ready for HPLC analysis. Inject a 10 µL aliquot into the HPLC system.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the Tiamulin analysis using the described LLE protocols coupled with HPLC.
| Matrix | Linearity Range (ppm) | Recovery (%) | LOD (ppm) | LOQ (ppm) | Reference |
| Chicken | 0.5 - 8.0 | 84.3 - 97.0 | 0.025 | - | [4] |
| Pork | 0.5 - 8.0 | 87.9 - 105.9 | 0.025 | - | [4] |
| Duck Plasma | 0.01 - 5.0 (µg/mL) | - | 0.003 (µg/mL) | 0.01 (µg/mL) | [2] |
| Sow Milk | 1 - 2000 (µg/L) | 94.0 - 107 | - | 1 (µg/L) | [6] |
| Sow Serum | 1 - 300 (µg/L) | 97.3 - 106 | - | 1 (µg/L) | [6] |
Visualizations
Conceptual Diagram: Tiamulin's Mechanism of Action
Caption: Tiamulin inhibits bacterial protein synthesis.
Experimental Workflow: Liquid-Liquid Extraction of Tiamulin from Animal Tissue
Caption: LLE workflow for Tiamulin from tissue.
References
Application Notes and Protocols for the Detection of Tiamulin in Animal-Derived Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock, particularly swine and poultry.[1][2][3] Its use can lead to the presence of residues in animal-derived food products such as meat, milk, and eggs. To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Tiamulin in these products.[4][5] This document provides detailed application notes and protocols for the detection and quantification of Tiamulin residues, enabling researchers and professionals to monitor compliance with these safety standards.
Tiamulin's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][6] This targeted action makes it effective against a range of Gram-positive bacteria, mycoplasmas, and some anaerobic bacteria.[1]
Maximum Residue Limits (MRLs)
The MRLs for Tiamulin vary depending on the animal species and the specific tissue. The following table summarizes the MRLs established by the European Medicines Agency (EMA) and other regulatory bodies.
| Animal Species | Tissue/Product | MRL (µg/kg) | Reference |
| Pigs | Muscle | 100 | [4] |
| Liver | 500 | [4] | |
| Kidney | 500 | [7] | |
| Fat | 80 | [7] | |
| Rabbits | Muscle | 100 | [4] |
| Liver | 500 | [4] | |
| Broiler Chickens | Muscle & Skin | 100 | [4] |
| Liver | 1000 | [4][8] | |
| Turkeys | Muscle & Skin | 100 | [4] |
| Liver | 300 | [4][8] | |
| Laying Hens | Eggs | 1000 | [4] |
| Bovine | Muscle | 100 | [7] |
| Liver | 500 | [7] | |
| Kidney | 500 | [7] |
Analytical Methods for Tiamulin Detection
Several analytical methods are available for the detection and quantification of Tiamulin residues in animal-derived food products. The choice of method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Detection and Quantification Limits
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various analytical methods used to detect Tiamulin in different matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Pork, Chicken | 25 µg/kg (0.025 ppm) | - | [7][9] |
| HPLC-UV | Swine Tissues | 5 µg/kg (pork), 8 µg/kg (swine liver) | - | [10] |
| LC-MS/MS | Crucian Carp (Muscle, Liver, Intestine) | 0.03 µg/kg | 0.1 µg/kg | [11] |
| LC-MS/MS | Porcine Plasma | - | 10 µg/kg (ppb) | [6] |
| LC-MS/MS | Porcine Muscle | - | 20 µg/kg (ppb) | [6] |
| LC-MS/MS | Chicken Eggs | - | 50 µg/kg (ppb) | [6] |
| LC-MS/MS | Meat | - | 2 ng/g (2 µg/kg) | [12] |
| LC-MS/MS | Sow Milk | - | 1 µg/L | [5] |
| LC-MS/MS | Sow Serum | - | 1 µg/L | [5] |
| ELISA | Tissue, Eggs | 1 µg/kg (ppb) | - | [10] |
| ELISA | Tissue (Pork, Chicken) | 2 µg/kg (ppb) | - | [3] |
| ELISA | Aquatic Products (Fish, Shrimp) | 0.1 µg/kg (ppb) | - | [13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Tiamulin in Pork and Chicken
This protocol is based on the method described by Chen et al. (2006).[7][9]
a. Sample Preparation and Extraction
-
Homogenize 10 g of ground pork or chicken sample.
-
Add 30 mL of acetonitrile and shake vigorously.
-
Filter the extract. Repeat the extraction of the residue twice more with acetonitrile.
-
Combine the filtrates and evaporate to dryness under vacuum at 45°C.
-
Dissolve the residue in a separation funnel containing 5 mL of n-hexane and 5 mL of 0.1% tartaric acid. Shake for 3 minutes.
-
Collect the aqueous layer into another separation funnel and repeat the extraction with another 5 mL of n-hexane.
-
Combine the n-hexane layers and add 5 mL of 0.1% sodium carbonate. Shake for 1 minute and discard the aqueous layer.
-
Evaporate the n-hexane phase to dryness.
b. Solid Phase Extraction (SPE) Clean-up
-
Dissolve the dried extract in 0.2 mL of 0.1% tartaric acid and 0.8 mL of distilled water.
-
Apply the solution to a C18 SPE cartridge preconditioned with 5 mL of methanol and 5 mL of distilled water.
-
Elute the column with 0.5 mL of 0.1% tartaric acid.
-
Collect the 1.5 mL eluate for HPLC analysis.
c. HPLC Conditions
-
Column: Lichrospher 100 RP-18 (5 µm, 4.6 mm I.D. × 250 mm)
-
Mobile Phase: 80% acetonitrile and 1% ammonium carbonate (90:10, v/v)
-
Detector: UV-Vis at 210 nm
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Tiamulin in Animal Tissues
This protocol provides a general workflow for LC-MS/MS analysis.
a. Sample Preparation and Extraction
-
Mince and homogenize approximately 2 g of tissue sample.
-
Transfer to a 50 mL centrifuge tube.
-
Add 10 mL of McIlvaine-EDTA buffer (pH 4).
-
Homogenize and centrifuge.
-
Further clean-up can be performed using liquid-liquid extraction with dichloromethane or solid-phase extraction.
b. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable C18 or biphenyl column.
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water is commonly used.
-
MS Detector: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Transitions: Monitor for the specific precursor and product ions of Tiamulin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tiamulin in Tissue and Eggs
This protocol is a general guide for using a competitive ELISA kit. Refer to the specific manufacturer's instructions for detailed procedures.
a. Sample Preparation
-
Homogenize the tissue or egg sample.
-
Extract Tiamulin using the buffer provided in the kit.
-
Centrifuge to separate the supernatant.
-
The supernatant may require dilution before analysis.
b. ELISA Procedure
-
Add standard solutions and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated Tiamulin.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of Tiamulin is inversely proportional to the color intensity.
Visualizations
Caption: Mechanism of action of Tiamulin.
Caption: General experimental workflow for Tiamulin detection.
References
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. China Tiamulin Residue Elisa Kit factory and manufacturers | Kwinbon [kwinbonbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. "Determination of tiamulin residue in pork and chicken by solid phase e" by H.-C. Chen, S.-H. Cheng et al. [jfda-online.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. China Well-designed Tiamulin Test Kit - Elisa Test Kit of AMOZ – kwinbon factory and manufacturers | Kwinbon [kwinbonbio.com]
Application Notes: Tiamulin-d10 HCl for Veterinary Drug Residue Testing
Introduction
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock, particularly swine and poultry.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for tiamulin in animal-derived food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. Tiamulin-d10 HCl, a deuterated stable isotope-labeled internal standard, plays a vital role in achieving high accuracy and precision in the quantification of tiamulin residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable results.
Application: Quantitative Analysis of Tiamulin in Animal Tissues
This application note describes a validated LC-MS/MS method for the determination of tiamulin residues in various animal tissues, including liver, muscle, and kidney, using Tiamulin-d10 HCl as an internal standard. The method is suitable for routine monitoring and regulatory compliance testing.
Data Presentation: Method Performance Characteristics
The following tables summarize the quantitative data from various studies on the analysis of tiamulin in different animal tissues.
Table 1: Linearity of Tiamulin Quantification
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
| Tiamulin | Crucian Carp | 5 - 1000 ng/mL | 0.9964 | [2] |
| Tiamulin | Pork & Chicken | 0.5 - 8.0 ppm | 0.9995 | [3] |
| Tiamulin | Animal Source Foods | 1xLOD - 25xLOD | > 0.99 | [4] |
| Tiamulin | Medicated Feed | Not Specified | > 0.99 | [5] |
Table 2: Recovery of Tiamulin from Fortified Samples
| Matrix | Fortification Levels | Mean Recovery (%) | Reference |
| Crucian Carp (Muscle, Liver, Intestine) | Not Specified | 80.35 - 108.24 | [2] |
| Pig, Rabbit, Poultry Tissues | 0.5, 1.0, and 1.5 x MRL | > 75.0 | [1][2] |
| Pork | 0.025, 0.2, 0.4, 0.8 ppm | 87.9 - 105.9 | [3] |
| Chicken | 0.025, 0.2, 0.4, 0.8 ppm | 84.3 - 97.0 | [3] |
| Animal Source Foods | Not Specified | 79.2 - 118.5 | [4] |
| Medicated Feed | Not Specified | 73.58 - 115.21 | [5] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Tiamulin
| Matrix | LOD | LOQ | Reference |
| Crucian Carp | 0.03 µg/kg | 0.1 µg/kg | [2] |
| Pork & Chicken | - | 0.025 ppm | [3] |
| Meat | - | 0.002 µg/g | [1] |
| Animal Source Foods | 0.1 - 10 µg/kg | Not Specified | [4] |
Experimental Protocols
1. Standard Solution Preparation
-
Tiamulin Stock Solution (100 µg/mL): Accurately weigh 10 mg of tiamulin fumarate reference standard and dissolve it in 100 mL of methanol.
-
Tiamulin-d10 HCl Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tiamulin-d10 HCl and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tiamulin stock solution with an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards. Fortify each calibration standard with the Tiamulin-d10 HCl internal standard at a constant concentration (e.g., 100 ng/mL).
2. Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for different tissue types.
-
Homogenization: Weigh 2 ± 0.05 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Tiamulin-d10 HCl internal standard working solution to each sample.
-
Extraction:
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 2% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Homogenize using a high-speed homogenizer for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
3. Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for tiamulin and one for Tiamulin-d10 HCl.
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tiamulin | 494.3 | 192.1 |
| Tiamulin | 494.3 | 305.2 |
| Tiamulin-d10 HCl | 504.4 | 192.1 |
Visualizations
Caption: Workflow for Tiamulin Residue Analysis.
Caption: Role of Internal Standard in Quantification.
References
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Tiamulin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tiamulin.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in Tiamulin HPLC analysis?
A1: Poor peak shape in Tiamulin HPLC analysis, such as peak tailing, fronting, or splitting, can stem from a variety of factors. These can be broadly categorized into issues with the mobile phase, the stationary phase (column), the sample and its preparation, or the HPLC system itself. For Tiamulin, a basic compound, interactions with residual silanols on the silica-based columns are a common cause of peak tailing.[1][2]
Q2: My Tiamulin peak is tailing. What should I do?
A2: Peak tailing for Tiamulin, a basic compound, is often due to secondary interactions with acidic residual silanol groups on the HPLC column's stationary phase.[1] To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can help to protonate the silanol groups, minimizing these secondary interactions.[1][3]
-
Use of Mobile Phase Additives: Incorporating a tail-suppressing agent like triethylamine into the mobile phase can help to mask the active silanol sites.[4]
-
Column Selection: Employing a highly deactivated or end-capped column can reduce the number of available silanol groups for interaction.[1][3]
Q3: I am observing peak fronting for my Tiamulin analyte. What are the potential causes?
A3: Peak fronting is less common than tailing but can occur for several reasons:
-
Sample Overload: Injecting too high a concentration of Tiamulin can saturate the column, leading to a distorted peak shape.[5][6][7] Try diluting your sample or reducing the injection volume.[5]
-
Sample Solvent Incompatibility: If the solvent used to dissolve the Tiamulin standard or sample is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.[5][8] It is always best to dissolve the sample in the mobile phase if possible.[5]
-
Column Degradation: Over time, the packed bed of the column can degrade or collapse, creating channels that lead to peak fronting.[5][9][10] If other troubleshooting steps fail, replacing the column may be necessary.[10]
Q4: My Tiamulin peak is split. How can I troubleshoot this?
A4: Split peaks can be indicative of several issues:
-
Co-elution with an interfering compound: The appearance of a split peak might actually be two different compounds eluting very close to each other.[6][11]
-
Sample Solvent and Mobile Phase Mismatch: A significant difference in the composition of the sample solvent and the mobile phase can lead to peak splitting.[8] Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.
-
Column Issues: A partially blocked frit at the column inlet or a void at the head of the column can disrupt the sample band, causing it to split.[6][11][12]
-
Injector Problems: Issues with the autosampler, such as an incompletely filled sample loop, can also result in split peaks.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in Tiamulin HPLC analysis.
Problem: The Tiamulin peak exhibits significant tailing, with an asymmetry factor greater than 1.5.
Potential Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution A: Mobile Phase Modification. Prepare a mobile phase with a lower pH to protonate the silanol groups. For example, if you are using a methanol/water mobile phase, consider adding a small percentage of an acid like formic acid or phosphoric acid to adjust the pH.[13][14]
-
Solution B: Column Choice. Switch to a column with a stationary phase that is end-capped or otherwise deactivated to minimize the presence of free silanol groups.[1]
-
-
Mobile Phase pH Near Analyte pKa:
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of Tiamulin to maintain a consistent ionization state.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[3]
-
Guide 2: Addressing Peak Fronting
This guide outlines steps to diagnose and correct peak fronting.
Problem: The Tiamulin peak shows a leading edge, with an asymmetry factor less than 0.9.
Potential Causes and Solutions:
-
Sample Overload:
-
Solution: Perform a series of injections with decreasing concentrations of Tiamulin to see if the peak shape improves. If so, dilute your samples accordingly before analysis.[5]
-
-
Incompatibility of Sample Solvent and Mobile Phase:
-
Solution: If possible, dissolve your Tiamulin standard and samples directly in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[5]
-
-
Column Bed Collapse:
Guide 3: Eliminating Split Peaks
This guide provides a workflow for troubleshooting the appearance of split peaks for Tiamulin.
Problem: A single Tiamulin peak appears as two or more closely eluting peaks.
Potential Causes and Solutions:
-
Injection Solvent Effects:
-
Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase. A strong injection solvent can cause the sample band to spread and split as it enters the column.[8]
-
-
Clogged Column Frit or Void:
-
Co-elution:
-
Solution: To determine if the split peak is due to a co-eluting impurity, alter the chromatographic conditions. A change in the mobile phase composition or temperature should affect the retention times of the two components differently, leading to either better separation or a change in the split peak's appearance.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for Tiamulin analysis, compiled from various methods. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions |
| Column | C18, C8 (e.g., 150 mm x 4.6 mm, 5 µm)[13][15][16] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures[13][15] |
| with additives like ammonium carbonate or phosphoric acid[13][17][18] | |
| pH | Acidic (e.g., 2.8) to neutral[13] |
| Flow Rate | 1.0 - 1.5 mL/min[13][16][19] |
| Column Temperature | Ambient to 35°C[16] |
| Detection Wavelength | 208 - 212 nm[13][15][16][18] |
| Injection Volume | 20 - 50 µL[15][16] |
Experimental Protocols
Protocol 1: System Suitability Test for Tiamulin HPLC Analysis
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of Tiamulin Fumarate and a system suitability solution containing Tiamulin Fumarate and a known related compound (e.g., Tiamulin Related Compound A).[18]
-
Set up the HPLC system according to your established method parameters (see table above for typical conditions).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of the Tiamulin Fumarate standard solution.
-
Inject the system suitability solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas from the replicate injections of the Tiamulin standard should be not more than 2.0%.[18][20]
-
The resolution between the Tiamulin peak and the related compound peak in the system suitability chromatogram should be not less than 2.0.[18]
-
The tailing factor for the Tiamulin peak should be not more than 2.0.[18][20]
-
Protocol 2: Column Washing and Regeneration
Objective: To clean a contaminated HPLC column that is causing poor peak shape.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol
-
HPLC grade hexane (for reversed-phase columns)
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC grade water.
-
Flush with 20 column volumes of isopropanol.
-
For stubborn non-polar contaminants on a reversed-phase column, flush with 20 column volumes of hexane.
-
Flush again with 20 column volumes of isopropanol to remove the hexane.
-
Re-equilibrate the column with the mobile phase until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection to evaluate performance.
Visualizations
Caption: Troubleshooting workflow for peak tailing in Tiamulin HPLC analysis.
Caption: Troubleshooting workflow for peak fronting in Tiamulin HPLC analysis.
Caption: Troubleshooting workflow for split peaks in Tiamulin HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Tiamulin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. scispace.com [scispace.com]
- 16. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 17. jfda-online.com [jfda-online.com]
- 18. Tiamulin Fumarate [drugfuture.com]
- 19. fda.gov.tw [fda.gov.tw]
- 20. mtc-usa.com [mtc-usa.com]
Technical Support Center: Tiamulin LC-MS/MS Analysis of Liver Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tiamulin in liver tissue.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of tiamulin in liver tissue?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as tiamulin, by co-eluting endogenous compounds from the sample matrix.[1][2] In liver tissue, which is a complex biological matrix, components like phospholipids, proteins, and salts can interfere with the ionization of tiamulin in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][4] Ion suppression is the most common form of matrix effect observed in LC-MS/MS bioanalysis.[3]
Q2: What are the primary causes of matrix effects in liver tissue analysis?
A2: The primary causes of matrix effects in liver tissue analysis are co-eluting endogenous components that interfere with the ionization process. Phospholipids are a major contributor to ion suppression in the analysis of samples from biological tissues.[3] Other interfering substances can include proteins, salts, and metabolites of the target analyte.[1][3] The severity of matrix effects is directly dependent on the cleanliness of the sample extract and the chromatographic separation.[5]
Q3: How can I qualitatively and quantitatively assess matrix effects in my tiamulin analysis?
A3:
-
Qualitative Assessment: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[6][7] In this technique, a constant flow of a standard solution of tiamulin is introduced into the mass spectrometer after the analytical column. A blank liver matrix extract is then injected onto the column. Any fluctuation (dip or peak) in the baseline signal for tiamulin indicates the presence of ion suppression or enhancement at that retention time.[6][7]
-
Quantitative Assessment: Matrix effects can be quantified by comparing the peak area of tiamulin in a standard solution prepared in a solvent to the peak area of tiamulin spiked into a blank, extracted liver matrix sample at the same concentration. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.[1] For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[1]
Q4: What are the general strategies to minimize or eliminate matrix effects?
A4: The most effective way to combat matrix effects is to improve the sample preparation and chromatographic separation.[3][5] Key strategies include:
-
Efficient Sample Cleanup: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the LC method to separate tiamulin from co-eluting matrix components.[5]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity.[6][8]
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.[2]
-
Change in Ionization Technique: Switching from electrospray ionization (ESI), which is highly susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) can sometimes mitigate the issue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of tiamulin quantification | Significant and variable matrix effects between samples. | - Implement a more rigorous sample cleanup procedure (e.g., optimize SPE).- Use a stable isotope-labeled internal standard for tiamulin.- Evaluate matrix effects across different lots of liver tissue.[1] |
| Low tiamulin recovery | Inefficient extraction from the liver matrix or loss during cleanup. | - Optimize the extraction solvent and procedure.- Ensure the pH of the extraction solvent is appropriate for tiamulin.- Evaluate different SPE sorbents and elution solvents.[3] |
| Ion suppression observed in post-column infusion | Co-eluting endogenous compounds from the liver matrix. | - Modify the LC gradient to better separate tiamulin from the interfering peaks.- Improve the sample cleanup to remove the interfering components.- Consider a different chromatographic column with alternative selectivity.[5] |
| High background noise in the chromatogram | Contamination of the LC-MS/MS system from the liver matrix. | - Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.[8]- Perform regular preventative maintenance on the LC-MS/MS system.[6] |
| Inconsistent internal standard response | The internal standard is also affected by matrix effects, or it is not behaving similarly to the analyte. | - If using an analog internal standard, switch to a stable isotope-labeled internal standard for tiamulin.- Investigate the source of variability; it may be related to inconsistencies in the sample preparation. |
Quantitative Data Summary
Table 1: Tiamulin Recovery in Animal Tissues
| Animal | Tissue | Extraction Method | Recovery (%) | Reference |
| Pig, Rabbit, Poultry | Liver, Muscle, Kidney | McIlvaine–EDTA buffer extraction, protein precipitation, Oasis HLB SPE | > 75.0 | [9] |
| Crucian Carp | Muscle, Liver, Intestine | 2% formic acid-acetonitrile extraction, Oasis MCX SPE | 80.35 - 108.24 | [10][11] |
| Chicken, Pork | - | n-hexane extraction, Bond Elut C18 cartridge | 84.3 - 105.9 | [12] |
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE) for Tiamulin in Liver Tissue
This protocol is a synthesized example based on methodologies described in the literature and should be optimized for your specific application.[9][10][11]
-
Homogenization: Weigh 2 ± 0.01 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (preferably a stable isotope-labeled tiamulin) to the sample.
-
Extraction:
-
SPE Cleanup (using a mixed-mode cation exchange, MCX, cartridge as an example):
-
Conditioning: Condition the Oasis MCX SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol.[11]
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.[11]
-
Loading: Load the supernatant onto the SPE cartridge at a flow rate of 1-2 drops per second.[11]
-
Washing:
-
Elution: Elute the tiamulin with 4 mL of 5% ammonia in methanol into a clean collection tube.[11]
-
-
Evaporation and Reconstitution:
Protocol 2: LC-MS/MS Parameters for Tiamulin Analysis
These parameters are examples and should be optimized for your specific instrument and method.[9][11][13]
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Waters BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[11]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[11]
-
Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to the initial conditions for re-equilibration.[11][13]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions for Tiamulin: For example, 494.5 > 191.9 (quantifier) and 494.5 > 118.6 (qualifier).[9]
-
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation temperature, and gas flows for maximum tiamulin signal intensity.[11]
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tiamulin Extraction from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Tiamulin from various complex biological matrices. It includes frequently asked questions, detailed troubleshooting guides, comparative data on extraction methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Tiamulin from biological samples?
A1: The most prevalent methods for Tiamulin extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, the required level of cleanliness, and the desired sensitivity of the subsequent analysis.
Q2: Which analytical techniques are typically used for Tiamulin quantification after extraction?
A2: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is the most common analytical technique for the quantification of Tiamulin.[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.[1]
Q3: What are the main challenges encountered during Tiamulin extraction?
A3: Common challenges include low recovery rates, significant matrix effects (ion suppression or enhancement in LC-MS/MS), the presence of co-eluting interfering substances, and emulsion formation during liquid-liquid extraction.[2] The stability of Tiamulin and its metabolites during extraction and storage can also be a concern.[4]
Q4: How does the choice of solvent impact Tiamulin extraction efficiency?
A4: The polarity of the extraction solvent is a critical factor.[5] For instance, in animal feed, a mixture of hexane and ethyl acetate is often used.[6][7] For tissue samples, acetonitrile is a common choice to avoid the emulsion issues seen with other solvents like ethyl acetate.[2] The pH of the aqueous phase is also important, as Tiamulin's solubility changes with pH.[6]
Q5: What is the importance of sample pre-treatment before extraction?
A5: Sample pre-treatment is crucial for achieving accurate and reproducible results. This can involve homogenization of tissues, centrifugation to separate solids, and pH adjustment of liquid samples. For solid samples like animal feed, proper milling and mixing are essential to ensure a representative sample is taken for extraction.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during Tiamulin extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the matrix, or the extraction time/technique (e.g., shaking, vortexing) may be insufficient.[5] | - Optimize the extraction solvent system; consider solvents of different polarities. - Increase extraction time or use more vigorous mixing (e.g., ultrasonication). - Perform multiple extraction steps and pool the extracts.[6] |
| Analyte Degradation: Tiamulin or its metabolites may be unstable under the extraction conditions (e.g., pH, temperature, light exposure).[4][5] | - Investigate the stability of Tiamulin under your specific conditions. Some metabolites are less stable under alkaline conditions.[4] - Minimize sample processing time and keep samples cooled. - Work under low light conditions if photodegradation is suspected. | |
| Poor SPE Cartridge Performance: The SPE cartridge may not be appropriate for Tiamulin, or the loading/elution conditions may be suboptimal.[5] | - Ensure the SPE cartridge is properly conditioned before loading the sample. - Optimize the pH of the loading solution to ensure Tiamulin is retained on the sorbent. - Test different elution solvents and volumes to ensure complete elution of the analyte. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-elution of Matrix Components: Endogenous compounds from the matrix are co-extracted and interfere with the ionization of Tiamulin.[1] | - Improve the sample cleanup process. Consider using a more selective SPE cartridge or performing an additional cleanup step. - Optimize the chromatographic separation to resolve Tiamulin from interfering compounds. - Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[9] |
| Persistent Emulsion during Liquid-Liquid Extraction | High Fat or Protein Content in the Sample: Matrices like fatty tissues or plasma can lead to the formation of stable emulsions.[2] | - Centrifuge the sample at a higher speed and for a longer duration. - Add a small amount of a de-emulsifying agent, such as a saturated salt solution. - Consider switching to a different extraction method, such as SPE, which is less prone to emulsion formation. |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variations in sample homogenization, extraction times, or solvent volumes can lead to inconsistent results.[8] | - Standardize all steps of the sample preparation protocol. - Use calibrated pipettes and ensure accurate volume measurements. - For solid samples, ensure thorough mixing to obtain a homogeneous and representative subsample. |
| Instrumental Variability: Fluctuations in the analytical instrument's performance can contribute to poor reproducibility. | - Perform regular instrument maintenance and calibration. - Use an internal standard to correct for variations in instrument response. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Tiamulin extraction, providing a comparison of different methods and matrices.
Table 1: Tiamulin Recovery Rates from Various Biological Matrices
| Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference |
| Medicated Feed | Liquid-Liquid Extraction | HPLC | 93-99 | [6] |
| Swine Feed | High-Throughput Extraction | LC | 95.8 | [8][10] |
| Pork | SPE | HPLC | 87.9-105.9 | [2][11] |
| Chicken | SPE | HPLC | 84.3-97.0 | [2][11] |
| Crucian Carp Tissues | SPE | UPLC-MS/MS | 80.35-108.24 | [12] |
| Animal Tissues (Muscle, Liver) | SPE | LC-MS/MS | >75.0 | [13] |
| Medicated Feed | Solvent Extraction | LC-MS/MS | 73.58-115.21 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tiamulin Analysis
| Matrix | Analytical Technique | LOD | LOQ | Reference |
| Pork and Chicken | HPLC | - | 0.025 ppm | [2] |
| Crucian Carp Tissues | UPLC-MS/MS | 0.03 µg/kg | 0.1 µg/kg | [12] |
| Animal Tissues | LC-MS/MS | 8.0 µg/kg | 25 µg/kg | [14] |
| Sow Milk and Piglet Sera | UHPLC-MS/MS | - | Not specified, but method was sensitive enough for µg/L levels | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tiamulin in Animal Tissues (Pork, Chicken)
This protocol is adapted from a method for determining Tiamulin residues in pork and chicken by HPLC.[2][11]
-
Sample Homogenization: Homogenize 10 g of ground tissue sample.
-
Initial Extraction:
-
Add 30 mL of acetonitrile to the homogenized sample.
-
Vortex or shake vigorously for 3 minutes.
-
Filter the extract.
-
Repeat the extraction of the residue two more times with 30 mL of acetonitrile each time.
-
Combine all filtrates.
-
-
Solvent Evaporation: Evaporate the combined filtrate to dryness under a vacuum at 45°C.
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in a separation funnel containing 5 mL of n-hexane and 5 mL of 0.1% tartaric acid.
-
Shake for 3 minutes and allow the layers to separate.
-
Collect the aqueous (lower) layer.
-
Add 5 mL of 0.1% sodium carbonate and 5 mL of n-hexane to the aqueous layer. Shake for 1 minute.
-
Collect the n-hexane (upper) layer and evaporate to dryness.
-
-
SPE Cleanup:
-
Precondition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
-
Dissolve the dried residue from step 4 in 0.2 mL of 0.1% tartaric acid and 0.8 mL of distilled water.
-
Load the dissolved residue onto the C18 SPE cartridge.
-
Elute the Tiamulin with 0.5 mL of 0.1% tartaric acid.
-
-
Analysis: The eluate is ready for injection into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Tiamulin in Animal Feed
This protocol is based on a method for the determination of Tiamulin in medicated feeding stuffs.[6][7]
-
Sample Preparation: Weigh 2.0 g of the milled and mixed feed sample into an Erlenmeyer flask.
-
Extraction:
-
Add 30 mL of 1% sodium carbonate solution.
-
Immediately add 30 mL of a hexane:ethyl acetate mixture (3:1 v/v).
-
Shake on an orbital shaker at 250 rpm for 15 minutes.
-
-
Phase Separation:
-
Allow the phases to separate.
-
Transfer approximately 40 mL of the liquid to a centrifuge tube and centrifuge at 2000 x g for 10 minutes.
-
-
Final Preparation:
-
Transfer 20 mL of the upper organic phase to an evaporation tube.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of 0.1% tartaric acid solution.
-
-
Analysis: The reconstituted sample is ready for HPLC analysis.
Visualizations
Experimental Workflows
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structural elucidation of tiamulin metabolites formed in liver microsomes of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. scispace.com [scispace.com]
- 7. Determination of tiamulin hydrogen fumarate in animal feeds using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of tiamulin in type C medicated swine feeds using high throughput extraction with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. "Determination of tiamulin residue in pork and chicken by solid phase e" by H.-C. Chen, S.-H. Cheng et al. [jfda-online.com]
- 12. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tiamulin-d10 Hydrochloride Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Tiamulin and its deuterated internal standard, Tiamulin-d10 Hydrochloride, by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Tiamulin and this compound. This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility. Components in complex matrices like animal tissues, feed, or plasma can compete with the analyte for ionization in the mass spectrometer's source, ultimately suppressing its signal.
Q2: How does this compound help in mitigating ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Tiamulin. Because it has a nearly identical chemical structure and physicochemical properties to Tiamulin, it co-elutes and experiences the same degree of ion suppression or enhancement. By adding a known amount of Tiamulin-d10 to both the calibration standards and the unknown samples, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and leading to more accurate and precise results.
Q3: What are the primary causes of ion suppression in Tiamulin analysis?
A3: The primary causes of ion suppression in Tiamulin analysis stem from matrix components that are co-extracted with the analyte and elute at the same time from the liquid chromatography column. Common sources of these interfering compounds include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma, liver, and muscle.
-
Excipients and additives: In medicated feed samples, various formulation components can cause interference.
-
Sample preparation artifacts: Contaminants introduced during sample processing steps.
Q4: What are the initial steps I should take to minimize ion suppression?
A4: To minimize ion suppression, a multi-faceted approach is recommended:
-
Effective Sample Preparation: Employ rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimize the LC method to separate Tiamulin and its internal standard from the majority of matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: Incorporate this compound in all samples and standards to compensate for any residual matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or no signal for both Tiamulin and this compound.
-
Q: I am not seeing any peaks, or the peaks are very small for both my analyte and internal standard. What should I check first?
-
A: First, verify the instrument's performance by injecting a standard solution of Tiamulin and Tiamulin-d10 in a clean solvent (e.g., methanol or acetonitrile). If the signal is still low, there might be an issue with the mass spectrometer settings (e.g., ionization source parameters, detector voltage) or the instrument may require tuning and calibration. Also, ensure that the sample concentration is appropriate; highly concentrated samples can sometimes lead to signal suppression.[1]
-
Problem 2: Good signal for the standards in clean solvent, but poor signal in sample matrix.
-
Q: My standards prepared in solvent look great, but when I inject my extracted samples, the signal for both Tiamulin and Tiamulin-d10 is significantly suppressed. What is the likely cause and how can I fix it?
-
A: This is a classic case of severe ion suppression from the sample matrix. Your current sample preparation method is likely insufficient to remove the interfering compounds.
-
Solution 1: Enhance Sample Cleanup. If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid Phase Extraction (SPE). For Tiamulin analysis in complex matrices like animal tissue, SPE with cartridges such as Oasis MCX or Oasis HLB has been shown to be effective in removing matrix components.[2]
-
Solution 2: Optimize Chromatography. Adjusting the chromatographic gradient or changing the column may help to separate the analyte from the interfering matrix components.
-
Solution 3: Dilute the Sample. If the signal intensity is sufficient, diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
-
-
Problem 3: Inconsistent results and poor reproducibility between replicate injections of the same sample.
-
Q: I am observing high variability in the peak areas of Tiamulin and Tiamulin-d10 across multiple injections of the same extracted sample. What could be the reason?
-
A: Inconsistent results can be due to several factors:
-
Inadequate Equilibration: Ensure the column is properly equilibrated between injections.
-
Carryover: Tiamulin or matrix components from a previous injection might be eluting in the current run. Implement a robust needle wash and a sufficient column wash at the end of each chromatographic run.
-
Matrix Effects Varying with Injection Volume: If the matrix is very complex, slight variations in injection volume can lead to different degrees of ion suppression. Ensure your autosampler is performing precisely.
-
-
Problem 4: The ratio of Tiamulin to Tiamulin-d10 is not consistent across the calibration curve.
-
Q: My calibration curve is non-linear, and the response ratio of the analyte to the internal standard is not consistent. What should I investigate?
-
A: This could indicate a few issues:
-
Internal Standard Concentration: Ensure the concentration of Tiamulin-d10 is appropriate. An excessively high concentration of the internal standard can cause ion suppression of the analyte.
-
Cross-Contamination: Check for any contamination of the analyte in the internal standard solution and vice-versa.
-
Detector Saturation: If the concentrations of your higher calibration standards are too high, they might be saturating the detector. Try extending the calibration range to lower concentrations.
-
-
Data Presentation
Table 1: Comparison of Recovery Rates for Tiamulin with Different Extraction Solvents in Fish Tissue. [2]
| Extraction Solvent | SPE Column | Average Recovery (%) |
| 2% Formic Acid in Acetonitrile | Oasis MCX | > 80 |
| Acetonitrile | Oasis MCX | > 100 (indicating matrix enhancement) |
| Ethyl Acetate | Oasis MCX | High |
| Methanol | Oasis MCX | Low |
| 2% Formic Acid in Acetonitrile | Oasis HLB | > 80 |
| Acetonitrile | Oasis HLB | High |
| Ethyl Acetate | Oasis HLB | High |
| Methanol | Oasis HLB | Low |
Table 2: Recovery of Tiamulin from Medicated Feed using Different Extraction Solvents.
| Extraction Solvent | Average Recovery (%) |
| Acetonitrile | ~95 |
| Acetonitrile (acidified) | ~98 |
| Methanol | ~85 |
| Methanol/Water (7:3) | ~90 |
Experimental Protocols
Protocol 1: Sample Preparation for Tiamulin in Animal Tissue using SPE. [2]
-
Homogenization: Homogenize 2 g of tissue.
-
Extraction: Add 10 mL of 2% formic acid in acetonitrile and a known amount of this compound internal standard. Vortex for 30 seconds and sonicate for 10 minutes.
-
Centrifugation: Centrifuge the sample.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the Tiamulin and Tiamulin-d10 with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Tiamulin Analysis. [1][2]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute Tiamulin, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tiamulin: Q1 494.5 -> Q3 192.2
-
Tiamulin-d10: Q1 504.5 -> Q3 192.2 (or another suitable product ion)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for minimizing ion suppression in Tiamulin analysis.
References
Tiamulin-d10 Hydrochloride stability in stock solutions
This technical support center provides guidance on the stability of Tiamulin-d10 Hydrochloride in stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as ethanol and methanol.[1] For the related compound, Tiamulin fumarate, solubility has been established in ethanol, Dimethyl Sulfoxide (DMSO), and dimethyl formamide.[2] The choice of solvent will depend on the requirements of your specific experimental setup.
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution will depend on the solvent, storage temperature, and concentration. Based on data for the non-deuterated form in DMSO, you can expect the solution to be stable for up to 6 months at -80°C or 1 month at -20°C.[3][4] For aqueous solutions, it is best to prepare them fresh before use.[2] For veterinary preparations of Tiamulin, stock solutions are recommended to be used within 24 hours.[5]
Q4: Is this compound sensitive to light or temperature?
A4: Studies on the non-deuterated form, Tiamulin fumarate, have shown that it is stable under photo (light) and thermal (heat) stress conditions. However, it is susceptible to degradation under acidic and oxidative conditions.[6] As a general laboratory practice, it is always advisable to protect solutions from light and store them at the recommended temperature.
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has partially evaporated. To address this, you can try gently warming the solution to 37°C and sonicating it in an ultrasonic bath for a short period to help redissolve the compound.[3] To prevent this in the future, ensure the vial is tightly sealed and consider preparing a slightly lower concentration stock solution.
Q2: My experimental results are inconsistent. Could my this compound stock solution be degrading?
A2: Inconsistent results can be a sign of compound degradation. Tiamulin is known to be susceptible to acid hydrolysis and oxidation.[6] If your experimental conditions involve acidic buffers or oxidizing agents, this could lead to degradation. It is also crucial to avoid repeated freeze-thaw cycles, as this can contribute to degradation.[3] Preparing fresh stock solutions or using aliquots that have been stored properly at -80°C for less than 6 months is recommended.[3][4]
Q3: How can I check if my this compound stock solution has degraded?
A3: You can perform a stability analysis using a method like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products.[6] By comparing the chromatogram of your stored stock solution to that of a freshly prepared solution, you can assess the extent of degradation.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability for Tiamulin Stock Solutions (based on non-deuterated Tiamulin)
| Solvent | Storage Temperature | Recommended Stability Period | Source(s) |
| DMSO | -80°C | Up to 6 months | [3][4] |
| DMSO | -20°C | Up to 1 month | [3][4] |
| Aqueous Buffer (PBS, pH 7.2) | Room Temperature | Not more than one day | [2] |
Disclaimer: The stability data presented is for the non-deuterated form, Tiamulin or Tiamulin fumarate. Specific stability studies on this compound are not publicly available. This information should be used as a general guideline.
Experimental Protocols
Protocol for Stability Assessment of this compound Stock Solution using a Stability-Indicating UHPLC-UV Method
This protocol is adapted from a validated method for Tiamulin fumarate and is intended to assess the stability of this compound in a given solvent.[6]
1. Objective: To determine the stability of a this compound stock solution over time under specific storage conditions by quantifying the parent compound and detecting any degradation products.
2. Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)
-
HPLC-grade Methanol
-
HPLC-grade water
-
Ortho-phosphoric acid
-
UHPLC system with UV detector
-
C18 column (e.g., 100 x 4.6 mm, 2.6 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.1% aqueous ortho-phosphoric acid (pH adjusted to 3.5 ± 0.5) and methanol in a ratio of 20:80 (v/v).
-
Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).
-
Working Standard: Dilute the freshly prepared stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 20:80 (v/v) 0.1% aqueous ortho-phosphoric acid (pH 3.5 ± 0.5) : Methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
5. Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to the working concentration and analyze by HPLC to obtain the initial peak area of the intact this compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, -80°C, or room temperature) in tightly sealed, light-protected vials.
-
Time Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial of the stock solution. Allow it to come to room temperature, dilute it to the working concentration, and analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at T0) * 100 Also, observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. glpbio.com [glpbio.com]
- 4. Determination of tiamulin residue in pork and chicken by solid phase extraction and HPLC | National Taiwan Ocean University Research Hub [scholars.ntou.edu.tw]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tiamulin Residue Analysis
Welcome to the technical support center for Tiamulin residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Tiamulin residue analysis?
A1: Interferences in Tiamulin analysis can originate from several sources:
-
Matrix Effects: Complex sample matrices, such as animal feed, liver, and fat, contain endogenous substances that can co-elute with Tiamulin and either suppress or enhance the analyte signal in mass spectrometry-based methods.[1][2][3] This is one of the most significant challenges.
-
Metabolites: Tiamulin is extensively metabolized in animals, leading to numerous metabolites.[4][5][6] The primary metabolic pathways include hydroxylation, S-oxidation, and N-deethylation.[5][6] If chromatographic separation is not adequately optimized, these metabolites can cause interfering peaks.
-
Other Veterinary Drugs: While modern chromatographic methods like HPLC-MS/MS are highly specific, less specific methods, such as microbiological assays, can be susceptible to interference from other co-administered antibiotics.[7]
-
Poor UV Absorbance: Tiamulin has poor UV activity, necessitating detection at low wavelengths (e.g., 208-210 nm) in HPLC-UV analysis.[8][9] This can increase the likelihood of interference from other compounds that absorb light in this region.[10]
Q2: What is a "matrix effect," and how can I identify it in my LC-MS/MS analysis?
A2: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This leads to signal suppression or enhancement, affecting the accuracy and reproducibility of the results. You can identify and quantify matrix effects by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference indicates the presence of a matrix effect.[3]
Q3: My Tiamulin recovery is low. What are the potential causes?
A3: Low recovery of Tiamulin can be attributed to several factors during sample preparation and analysis:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Acetonitrile is commonly used, but its effectiveness can vary depending on the matrix.[7][11] Ensure the solvent has sufficient contact time with the sample (e.g., through vortexing or ultrasonication).[1]
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup step to reduce matrix interference.[7][10] However, improper conditioning of the SPE cartridge, incorrect washing steps, or using an inappropriate elution solvent can lead to the loss of Tiamulin.
-
Degradation: Tiamulin metabolites can be unstable under certain conditions. For example, 8α-hydroxy-tiamulin shows reduced stability under alkaline conditions.[12] Ensure your sample processing conditions (pH, temperature) are optimized to prevent degradation.
Q4: Why is Solid-Phase Extraction (SPE) recommended for Tiamulin analysis?
A4: Solid-Phase Extraction (SPE) is a crucial sample cleanup step that helps to reduce matrix interference.[7][10] By selectively retaining the analyte on a solid sorbent while matrix components are washed away, SPE can significantly improve the accuracy, sensitivity, and robustness of the analytical method, especially for complex samples like animal tissues and feed.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting in HPLC
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| pH Mismatch | Tiamulin's charge state is pH-dependent.[8] Ensure the pH of the mobile phase is stable and appropriate for the column chemistry to avoid secondary interactions. |
Issue 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure tissue or feed samples are thoroughly homogenized before taking a subsample for extraction. |
| Variable Matrix Effects | Develop a matrix-matched calibration curve or use an internal standard to compensate for variations in signal suppression or enhancement between samples. |
| Inconsistent Sample Preparation | Standardize every step of the extraction and cleanup procedure. Automated sample preparation systems can improve reproducibility. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response by running system suitability tests before and during the analytical batch. |
Experimental Protocols & Data
Method Performance Comparison
The following table summarizes the performance of different analytical methods for Tiamulin residue detection.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |
| HPLC-UV | Chicken & Pork | 0.025 ppm | - | 84.3 - 105.9 | [7] |
| HPLC-UV | Duck Tissues | 0.008 µg/g | 0.025 µg/g | > 92.4 | [11] |
| UPLC-MS/MS | Crucian Carp | 0.03 µg/kg | 0.1 µg/kg | 80.35 - 108.24 | [1] |
| HPLC-MS/MS | Animal Tissues | - | 0.002 µg/g | > 75.0 | [4][13] |
| Cylinder Plate | Livestock | 0.05 ppm | - | - | [7] |
| Gas Chromatography (GC) | Livestock | 0.4 ppm | - | - | [7] |
Example Protocol: Tiamulin Analysis in Pork/Chicken by HPLC-UV
This protocol is a summary of a validated method for determining Tiamulin residues.[7]
-
Sample Extraction:
-
Homogenize 10 g of the tissue sample.
-
Extract the sample with 30 mL of acetonitrile and filter. Repeat the extraction twice.
-
Combine the filtrates and evaporate to dryness under vacuum at 45°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in 5 mL of n-hexane and 5 mL of 0.1% tartaric acid in a separation funnel.
-
Shake for 3 minutes and allow the layers to separate. Collect the n-hexane layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Bond Elut C18 SPE cartridge.
-
Load the n-hexane extract onto the cartridge.
-
Elute the Tiamulin from the cartridge.
-
Concentrate the eluate for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Lichrospher 100 RP-18 (5 µm, 4.6 mm I.D. × 250 mm)
-
Mobile Phase: 80% acetonitrile and 1% ammonium carbonate (90:10, v/v)
-
Detection: UV at 210 nm
-
Visual Guides
General Workflow for Tiamulin Residue Analysis
This diagram outlines the typical steps involved in analyzing Tiamulin residues in tissue samples, from sample collection to final data analysis.
Caption: Workflow for Tiamulin residue analysis.
Troubleshooting Low Analyte Recovery
This decision tree helps diagnose and resolve issues related to low Tiamulin recovery during sample preparation.
Caption: Decision tree for troubleshooting low recovery.
Tiamulin Metabolism and Potential Interferences
This diagram illustrates the main metabolic pathways of Tiamulin, which can produce compounds that may interfere with analysis.
Caption: Tiamulin metabolic pathways.
References
- 1. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Screening method for detecting cross-contamination residues of tiamulin in swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. jfda-online.com [jfda-online.com]
- 11. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 12. Isolation and structural elucidation of tiamulin metabolites formed in liver microsomes of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Tiamulin recovery during sample preparation
Welcome to the technical support center for Tiamulin sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve Tiamulin recovery during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Tiamulin recovery?
A1: Low recovery of Tiamulin during sample preparation can stem from several factors:
-
Inappropriate Extraction Method: The chosen method (SPE, LLE, or protein precipitation) may not be optimal for the specific sample matrix.
-
Suboptimal Solvent Choice: The extraction solvent's polarity may not be well-matched to Tiamulin's chemical properties, leading to inefficient extraction. For instance, using highly polar solvents for a less polar analyte can result in poor recovery.[1]
-
Incorrect pH: Tiamulin is an ionizable compound, and the pH of the sample and extraction solvents can significantly impact its solubility and retention on SPE cartridges.
-
Matrix Effects: Co-extracted endogenous compounds from the sample matrix can interfere with the analytical signal, leading to suppression or enhancement, which can be misinterpreted as low recovery.[2][3][4]
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can prevent a clean separation and lead to the loss of the analyte.[5]
-
Analyte Degradation: Although Tiamulin is relatively stable, it can degrade under certain conditions, such as strong acidic conditions or oxidation.[6]
-
Procedural Errors: Issues such as incomplete vortexing, incorrect centrifugation speed or time, and sample loss during transfer steps can all contribute to lower recovery rates.
Q2: Which sample preparation method is best for my sample type?
A2: The optimal method depends on the complexity of your sample matrix and the desired level of cleanup.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is suitable for complex matrices like animal tissues (liver, muscle), plasma, and feed. C18 cartridges are commonly used for Tiamulin extraction.[5][7]
-
Liquid-Liquid Extraction (LLE): A versatile method that can be optimized for various matrices. It is effective for samples like medicated feed and plasma. However, it can be prone to emulsion formation with certain solvent systems.[5][8]
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like serum, plasma, and milk. Acetonitrile is a common precipitating agent. While fast, it may result in a less clean extract compared to SPE.[9][10][11]
Q3: How can I avoid emulsion formation during Liquid-Liquid Extraction (LLE)?
A3: Emulsion formation is a common issue in LLE. Here are some strategies to prevent or break up emulsions:
-
Solvent Choice: Some solvent combinations are more prone to emulsions. For example, ethyl acetate has been reported to cause persistent emulsions when extracting Tiamulin from pork and chicken, leading to low recoveries (40-50%). Switching to acetonitrile was shown to resolve this issue.[5][12]
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversion or rocking to mix the phases.
-
Addition of Salt: Saturating the aqueous phase with salt (e.g., sodium chloride) can help to break up emulsions by increasing the polarity of the aqueous layer.
-
Centrifugation: Centrifuging the sample at a higher speed or for a longer duration can help to separate the layers.
-
pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize an emulsion.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Action |
| Analyte is found in the sample loading flow-through. | Sample solvent is too strong, causing premature elution. | Decrease the organic solvent concentration in your loading solution. |
| Incorrect pH of the loading solution. | Adjust the pH of the sample to ensure Tiamulin is retained on the sorbent. | |
| Loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent.[13] | |
| Cartridge is overloaded. | Use a smaller sample volume or an SPE cartridge with a larger sorbent mass.[14] | |
| Analyte is found in the wash solution. | Wash solvent is too strong. | Decrease the polarity of the wash solvent to avoid eluting the Tiamulin. |
| Incorrect pH of the wash solvent. | Ensure the pH of the wash solvent is appropriate to keep Tiamulin retained on the sorbent. | |
| No analyte is detected in the final eluate (and not in the flow-through or wash). | Elution solvent is too weak. | Increase the strength (e.g., increase the organic solvent percentage) of your elution solvent.[13] |
| Insufficient elution solvent volume. | Increase the volume of the elution solvent to ensure complete elution. | |
| Analyte has undergone secondary interactions with the sorbent. | Consider adding a modifier to the elution solvent to disrupt secondary interactions. | |
| Sorbent dried out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration.[13] |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Action |
| Low recovery in the organic phase. | Poor partitioning of Tiamulin into the organic solvent. | Optimize the extraction solvent. Match the polarity of the solvent to Tiamulin. Consider using a solvent mixture.[15] |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous sample to neutralize Tiamulin, which will increase its partitioning into the organic solvent.[15] | |
| Insufficient mixing of phases. | Ensure thorough mixing by vortexing or shaking, but be mindful of emulsion formation. | |
| Insufficient volume of extraction solvent. | Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often a good starting point.[15] | |
| Persistent emulsion formation. | High concentration of lipids or proteins in the sample. | Use a different extraction solvent (e.g., acetonitrile instead of ethyl acetate).[5] Add salt to the aqueous phase or centrifuge at a higher speed. |
Low Recovery in Protein Precipitation
| Symptom | Possible Cause | Troubleshooting Action |
| Low analyte concentration in the supernatant. | Tiamulin co-precipitated with the proteins. | Optimize the ratio of precipitating solvent to the sample. Typically, a 3:1 ratio of acetonitrile to plasma is a good starting point.[10] |
| Incomplete protein precipitation. | Ensure the precipitating solvent is added quickly and vortexed immediately and thoroughly. | |
| Analyte adsorbed to the precipitated protein pellet. | After centrifugation, carefully collect the supernatant without disturbing the pellet. Consider a second extraction of the pellet. |
Quantitative Data Summary
The following tables summarize Tiamulin recovery data from various studies to provide a comparative overview of different sample preparation methods across various matrices.
Table 1: Tiamulin Recovery using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Spiked Concentration | Average Recovery (%) | Reference |
| Chicken | C18 | 0.025 - 0.8 ppm | 84.3 - 97.0 | [5][12][16] |
| Pork | C18 | 0.025 - 0.8 ppm | 87.9 - 105.9 | [5][12][16] |
| Crucian Carp (Muscle, Liver, Intestine) | Oasis MCX | 5 - 1000 ng/mL | 80.35 - 108.24 | [17] |
| Honey | Polymeric Cartridge | Not Specified | 88 - 106 | [18] |
Table 2: Tiamulin Recovery using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent(s) | Average Recovery (%) | Reference |
| Medicated Premixes | Water (double extraction) | 93 - 99 | [8] |
| Medicated Feed | 1% Sodium Carbonate & Hexane:Ethyl Acetate | Not specified, but described as "satisfying results" | [8] |
| Pork/Chicken | Ethyl Acetate or Hexane/Ethyl Acetate | 40 - 50 (due to emulsion) | [5] |
Table 3: Tiamulin Recovery using Protein Precipitation
| Matrix | Precipitating Agent | Fortification Level | Average Recovery (%) | Reference |
| Sow Milk | Acetonitrile | 10, 100, 1000 µg/L | 94.0 - 107 | |
| Serum | 0.5% Formic Acid | 1, 5, 10, 100 µg/L | 97.3 - 106 |
Experimental Protocols
Detailed Protocol 1: SPE for Tiamulin in Pork and Chicken
This protocol is adapted from a study that achieved high recovery rates for Tiamulin in meat samples.[5]
-
Sample Homogenization: Homogenize 10 g of ground pork or chicken sample.
-
Initial Extraction:
-
Add 30 mL of acetonitrile to the homogenized sample.
-
Filter the mixture.
-
Repeat the extraction of the residue twice more with acetonitrile.
-
Combine all filtrates.
-
-
Evaporation: Evaporate the combined filtrate to dryness under a vacuum at 45°C.
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in a separation funnel with 5 mL of n-hexane and 5 mL of 0.1% tartaric acid.
-
Shake for 3 minutes and collect the aqueous layer.
-
To the aqueous layer, add 5 mL of 0.1% sodium carbonate and 5 mL of n-hexane, and shake for 1 minute.
-
Collect the n-hexane phase and wash it again with 5 mL of 0.1% sodium carbonate.
-
Evaporate the final n-hexane phase to dryness.
-
-
SPE Cleanup:
-
Conditioning: Precondition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
-
Loading: Dissolve the dried extract from step 4 in 0.2 mL of 0.1% tartaric acid and 0.8 mL of distilled water, and apply it to the conditioned SPE cartridge.
-
Elution: Elute the cartridge with 0.5 mL of 0.1% tartaric acid.
-
-
Final Sample: Collect the eluate for HPLC analysis.
Detailed Protocol 2: LLE for Tiamulin in Medicated Feed
This protocol is based on a method for extracting Tiamulin from complex feed matrices.[8]
-
Sample Weighing: Weigh 2.0 g of the medicated feeding stuff into an Erlenmeyer flask.
-
Extraction:
-
Add 30 mL of a 1% sodium carbonate water solution.
-
Add 30 mL of a hexane:ethyl acetate mixture.
-
Shake on an orbital shaker for 15 minutes at 250 rpm.
-
Allow the phases to separate.
-
-
Centrifugation:
-
Transfer approximately 40 mL of the liquid to a test tube.
-
Centrifuge for 10 minutes at 2000 x g.
-
-
Evaporation and Reconstitution:
-
Take 20 mL of the upper organic phase and evaporate it to dryness.
-
Dissolve the residue in a 0.1% tartaric acid solution for analysis.
-
Detailed Protocol 3: Protein Precipitation for Tiamulin in Sow Milk
This protocol provides a simple and efficient method for extracting Tiamulin from milk samples.[9]
-
Sample Preparation:
-
Place a 2 mL aliquot of milk into a polypropylene centrifuge tube.
-
Add an internal standard if required and briefly vortex.
-
-
Protein Precipitation:
-
Add 8 mL of acetonitrile to the milk sample.
-
Vortex the mixture for 10 minutes.
-
-
Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.
-
Supernatant Collection and Evaporation:
-
Transfer 6 mL of the supernatant to a glass tube.
-
Evaporate the supernatant to dryness using a nitrogen stream at 45°C.
-
-
Reconstitution and Filtration:
-
Reconstitute the dry residue in 0.6 mL of 0.025% heptafluorobutyric acid (HFBA).
-
Filter the reconstituted sample through a 0.22 mm PVDF filter into an HPLC vial.
-
Visualizations
Caption: General experimental workflow for Tiamulin sample preparation.
Caption: Troubleshooting logic for low Tiamulin recovery.
References
- 1. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets [mdpi.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tiamulin Peak Tailing on C18 Columns
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of tiamulin on C18 columns. By following the structured troubleshooting steps and protocols, users can improve peak symmetry, leading to more accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tiamulin peak tailing on a C18 column?
A1: Tiamulin is a basic compound with amine functional groups. The most common cause of peak tailing for such compounds on standard silica-based C18 columns is secondary ionic interactions.[1][2] At a neutral or mid-range pH, residual silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged (SiO-).[3][4] Tiamulin, being protonated and positively charged, can interact with these sites, creating a secondary, non-ideal retention mechanism that leads to asymmetric, tailing peaks.[1][5]
Q2: Why is eliminating peak tailing important for my analysis?
A2: Peak tailing is a significant issue because it can compromise the quality and reliability of your data. The asymmetry degrades resolution, making it difficult to separate tiamulin from nearby impurities.[6] It also complicates peak integration, which can lead to inaccurate and imprecise quantification.[3][6] In regulated environments, poor peak shape can cause the system suitability tests to fail.[6]
Q3: What is a "tailing factor" and what value is considered acceptable?
A3: The tailing factor (Tf), also known as the USP tailing factor, is a quantitative measure of peak asymmetry. It is calculated by measuring the peak width at 5% of the peak height. A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing, and values exceeding 2.0 are often unacceptable for quantitative methods.[6]
Q4: Can I solve peak tailing simply by modifying the mobile phase?
A4: Yes, mobile phase optimization is the most powerful and common approach to address peak tailing for basic compounds. Adjusting the pH is a critical first step.[2][7][8] By lowering the mobile phase pH to a value of 3 or less, the residual silanol groups on the C18 column become fully protonated (neutral), which eliminates the secondary ionic interactions causing the tailing.[2][6][9]
Q5: Is my C18 column suitable for analyzing a basic compound like tiamulin?
A5: The suitability of a C18 column depends on its manufacturing process. Modern columns made from high-purity "Type B" silica, which have a lower content of acidic silanols and metallic impurities, are much better suited for analyzing basic compounds.[9] Furthermore, columns that are "end-capped" have many of the residual silanols chemically inactivated, significantly reducing the potential for tailing.[3][4] If you are using an older Type A silica column, you are much more likely to encounter peak tailing with basic analytes.[9]
Troubleshooting Guide
This section provides a logical workflow to identify and resolve the root cause of tiamulin peak tailing.
Logical Workflow for Troubleshooting Peak Tailing
The following diagram illustrates a step-by-step process for troubleshooting.
Caption: A step-by-step troubleshooting workflow for addressing tiamulin peak tailing.
Step-by-Step Instructions
-
Initial Assessment: Before altering the method chemistry, verify that the tailing is not caused by common system issues. Check for column overload by diluting your sample; if the peak shape improves, reduce the injection volume or sample concentration.[6] Inspect the system for leaks and ensure that extra-column volume is minimized by using tubing with a small internal diameter.[3] A contaminated or old column can also be a cause; if possible, test the method with a new column.[6]
-
Mobile Phase pH Optimization (Primary Solution): This is the most effective way to mitigate tailing from silanol interactions.
-
Action: Adjust the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0. This is easily achieved by adding a small amount of an acid like 0.1% formic acid or 0.1% phosphoric acid.[2]
-
Rationale: At this low pH, residual silanols are protonated and neutral, preventing ionic interactions with the positively charged tiamulin molecule.[1][4] This leaves the desired reversed-phase mechanism as the primary mode of interaction, resulting in a symmetrical peak.
-
-
Evaluate Column Chemistry: If significant tailing persists even at low pH, the column itself may be the issue.
-
Action: Replace your current column with a modern, high-purity, end-capped C18 column. Alternatively, select a column with a stationary phase specifically designed for basic compounds, such as one with a polar-embedded group.[3]
-
Rationale: These columns have fewer active silanol sites and are designed to shield analytes from any that remain, dramatically improving peak shape for basic compounds.[3][9]
-
-
Consider Mobile Phase Additives (for LC-UV): If you are using UV-Vis detection and the above steps are not sufficient, a silanol-masking agent can be used.
-
Action: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[6]
-
Rationale: The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with tiamulin.[10] Note: Amine additives like TEA are ion-suppressing and generally not compatible with mass spectrometry (MS) detection.
-
Experimental Protocol: Mobile Phase pH Optimization Study
This protocol provides a detailed methodology for a study to systematically evaluate the effect of mobile phase pH on tiamulin peak shape.
Objective: To determine the optimal mobile phase pH to achieve a USP Tailing Factor (Tf) of ≤ 1.2 for the tiamulin peak.
Materials:
-
HPLC System: With UV or MS detector
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analyte: Tiamulin standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water)
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid, Ammonium acetate
Methodology:
-
Condition 1: Neutral pH Analysis
-
Prepare Mobile Phase A: 10 mM ammonium acetate in water (pH ≈ 7).
-
Prepare Mobile Phase B: Acetonitrile.
-
Equilibrate the C18 column with a mobile phase composition of 50% A and 50% B for at least 15 minutes.
-
Inject the tiamulin standard solution and record the chromatogram.
-
Calculate the retention time and USP Tailing Factor for the tiamulin peak.
-
-
Condition 2: Low pH Analysis
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in water (pH ≈ 2.7).
-
Prepare Mobile Phase B: Acetonitrile.
-
Thoroughly flush the system and column with the new mobile phase.
-
Equilibrate the column with a mobile phase composition of 50% A and 50% B for at least 15 minutes.
-
Inject the tiamulin standard solution and record the chromatogram.
-
Calculate the retention time and USP Tailing Factor for the tiamulin peak.
-
-
Data Comparison
-
Summarize the results in a table to directly compare the effect of pH on peak shape and retention.
-
Data Presentation: Expected Impact of pH on Tiamulin Analysis
The following table summarizes the typical quantitative results expected from the experimental protocol described above.
| Parameter | Condition 1 (Neutral pH) | Condition 2 (Low pH) |
| Aqueous Mobile Phase | 10 mM Ammonium Acetate (pH ~7.0) | 0.1% Formic Acid (pH ~2.7) |
| Expected Retention Time | Potentially longer and less stable | Shorter and more stable |
| Expected USP Tailing Factor (Tf) | > 1.8 (Significant Tailing) | ≤ 1.2 (Symmetrical Peak) |
Visualization of the Underlying Chemistry
The diagram below illustrates the chemical interactions at the stationary phase surface that are responsible for peak tailing and how adjusting the pH resolves the issue.
Caption: The effect of mobile phase pH on tiamulin's interaction with the C18 surface.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Selecting the Optimal Internal Standard for Tiamulin Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the selection and use of internal standards for the accurate quantification of Tiamulin, a pleuromutilin antibiotic widely used in veterinary medicine. This guide addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard in Tiamulin quantification?
A1: An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By comparing the signal of Tiamulin to the signal of the IS, researchers can achieve more accurate and precise quantification, as the IS helps to mitigate the effects of sample loss, instrument drift, and matrix effects.
Q2: What are the key criteria for selecting a suitable internal standard for Tiamulin analysis?
A2: The ideal internal standard for Tiamulin quantification should:
-
Be chemically similar to Tiamulin to ensure similar behavior during extraction and analysis.
-
Elute close to Tiamulin chromatographically but be well-resolved from it and other matrix components.
-
Not be naturally present in the sample matrix.
-
Be stable throughout the entire analytical process.
-
For mass spectrometry-based methods (LC-MS), an isotopically labeled analog of Tiamulin is often the best choice as it co-elutes with the analyte and experiences similar ionization effects.[1]
Q3: Which internal standards are recommended for Tiamulin quantification?
A3: Two commonly used and effective internal standards for Tiamulin quantification by LC-MS/MS are Tiamulin-¹³C₄ Fumarate (an isotopically labeled standard) and Sulfaphenazole (a structural analog). Tiamulin-¹³C₄ Fumarate is generally considered the superior choice for mass spectrometry due to its nearly identical chemical and physical properties to Tiamulin, which allows it to effectively compensate for matrix effects and variations in ionization.[2][3]
Performance Comparison of Recommended Internal Standards
The selection of an internal standard is a critical step in developing a robust analytical method. Below is a summary of the performance characteristics of Tiamulin-¹³C₄ Fumarate and Sulfaphenazole based on available literature.
| Performance Metric | Tiamulin-¹³C₄ Fumarate | Sulfaphenazole | Source(s) |
| Type | Isotopically Labeled Analog | Structural Analog | [2][4] |
| Linearity (R²) | >0.99 | >0.999 | [2][4] |
| Recovery | 80.35% - 108.24% (in fish tissues) | 94.0% - 107% (in sow milk), 97.3% - 106% (in piglet serum) | [2][4] |
| Precision (CV%) | <15% | <10% (repeatability), <15% (within-lab reproducibility) | [4][5] |
Note: The data presented is compiled from different studies and matrices. Direct comparison in a single study is limited. The performance of an internal standard can vary depending on the specific matrix and experimental conditions.
Troubleshooting Guide
Encountering issues during Tiamulin quantification is not uncommon. This guide provides solutions to some of the most frequent problems related to internal standard usage.
Issue 1: Poor Peak Shape or Peak Splitting of the Internal Standard
-
Possible Cause:
-
Contamination of the column or guard column: Particulates from the sample or mobile phase can accumulate and cause peak distortion.
-
Incompatibility of the injection solvent with the mobile phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak fronting or splitting.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes for all analytes, including the internal standard.
-
-
Solution:
-
Replace the guard column and/or flush the analytical column with a strong solvent.
-
Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
If the column is old or has been used extensively, replace it with a new one.
-
Issue 2: High Variability in the Internal Standard Peak Area Across a Run
-
Possible Cause:
-
Inconsistent sample preparation: Errors in pipetting the internal standard solution can lead to variations in its concentration across samples.
-
Matrix effects: Different samples can have varying matrix components that may suppress or enhance the ionization of the internal standard in the mass spectrometer. This is more pronounced when using a structural analog IS compared to an isotopically labeled one.[1][6]
-
Instrument instability: Fluctuations in the LC pump flow rate or the MS detector response can cause variability.
-
-
Solution:
-
Use a calibrated pipette and ensure thorough mixing after adding the internal standard.
-
If significant matrix effects are suspected, an isotopically labeled internal standard like Tiamulin-¹³C₄ Fumarate is highly recommended.[7]
-
Perform system suitability tests before each run to ensure the instrument is performing optimally.
-
Issue 3: No or Very Low Internal Standard Signal
-
Possible Cause:
-
Forgetting to add the internal standard: This is a common human error, especially in high-throughput analysis.
-
Degradation of the internal standard: The internal standard may not be stable under the storage or experimental conditions.
-
Incorrect MS/MS transition settings: The mass spectrometer may not be monitoring the correct precursor and product ions for the internal standard.
-
-
Solution:
-
Implement a checklist for sample preparation to ensure the internal standard is added to all samples.
-
Check the stability of the internal standard in the sample matrix and under the analytical conditions. A stability study should be part of the method validation.[8]
-
Verify the MS/MS parameters for the internal standard by infusing a standard solution directly into the mass spectrometer.
-
Experimental Protocols
Below are detailed methodologies for the quantification of Tiamulin using either Tiamulin-¹³C₄ Fumarate or Sulfaphenazole as the internal standard.
Protocol 1: Quantification of Tiamulin using Tiamulin-¹³C₄ Fumarate Internal Standard
This protocol is adapted for the analysis of Tiamulin in animal tissues.[2]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Tiamulin (100 µg/mL) in methanol.
-
Prepare a stock solution of Tiamulin-¹³C₄ Fumarate (IS) (100 ng/mL) in methanol.
-
Prepare working standard solutions of Tiamulin by diluting the stock solution in acetonitrile.
-
Prepare calibration standards by spiking blank tissue homogenate with the Tiamulin working solutions to achieve concentrations ranging from 5 to 1000 ng/mL.
-
Spike each calibration standard and sample with the IS working solution to a final concentration of 20 µg/mL.[2]
2. Sample Preparation:
-
Homogenize 2 g of tissue sample.
-
Add 50 µL of the 100 ng/mL IS solution.
-
Add 10 mL of 2% formic acid in acetonitrile.
-
Vortex for 30 seconds and sonicate for 10 minutes.
-
Centrifuge the sample.
-
The supernatant can be further purified by solid-phase extraction (SPE) if necessary.
3. UPLC-MS/MS Conditions:
-
Column: Waters BEH C₁₈ UPLC column (2.1 mm × 50 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.05% formic acid and 5 mmol/L ammonium acetate.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tiamulin: To be optimized based on instrument
-
Tiamulin-¹³C₄ Fumarate: To be optimized based on instrument
-
Protocol 2: Quantification of Tiamulin using Sulfaphenazole Internal Standard
This protocol is for the analysis of Tiamulin in sow milk and piglet serum.[4]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Tiamulin (1 mg/mL) in methanol.
-
Prepare a stock solution of Sulfaphenazole (IS) (1 mg/mL) in methanol.
-
Prepare working solutions from the stock solutions by dilution in ultrapure water.
2. Sample Preparation (Sow Milk):
-
To 2 mL of milk, add a known amount of Sulfaphenazole IS.
-
Add 8 mL of acetonitrile and vortex for 10 minutes.
-
Centrifuge at 3500 rpm for 15 minutes.
-
Transfer 6 mL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 45°C.
-
Reconstitute the residue in 0.6 mL of 0.025% heptafluorobutyric acid (HFBA), filter, and inject into the UHPLC-MS/MS system.
3. Sample Preparation (Piglet Serum):
-
To the serum sample, add 400 µL of 0.5% formic acid and vortex.
-
Centrifuge through a nanosep filter.
-
The filtrate is ready for injection.
4. UHPLC-MS/MS Conditions:
-
Column: Zorbax SB-C18 column (50 mm × 2.1 mm × 1.8 µm).[4]
-
Mobile Phase A: 0.025% HFBA in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tiamulin: m/z 494 → 192/118
-
Sulfaphenazole: m/z 315 → 156
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the selection and use of an internal standard for Tiamulin quantification.
Caption: Workflow for the selection of an internal standard for Tiamulin quantification.
Caption: General experimental workflow for Tiamulin quantification using an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Minimizing Tiamulin degradation during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Tiamulin degradation during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause Tiamulin degradation in my samples?
A1: Tiamulin is susceptible to degradation through several mechanisms. The primary factors to control during sample processing are:
-
pH: Tiamulin can undergo acid hydrolysis.[1][2] It is crucial to maintain a suitable pH throughout the extraction and analysis process. One of Tiamulin's major metabolites, 8-alpha-hydroxy-tiamulin, has been shown to be unstable under alkaline conditions.[3][4]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products, such as sulfoxide derivatives.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. It is recommended to keep samples cool and perform extractions at controlled, low temperatures.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.[5][6] Samples should be protected from light, especially during storage and processing.
Q2: What are the recommended storage conditions for samples containing Tiamulin?
A2: To ensure the stability of Tiamulin in biological samples, it is recommended to store them frozen, preferably at -20°C or lower, in airtight containers protected from light.[7][8][9] For short-term storage (up to 7 days), refrigeration at 2-8°C may be acceptable, but freezing is recommended for longer durations.[9] If immediate analysis is not possible, samples should be placed in moisture-proof, airtight containers with minimal headspace and stored at a temperature that minimizes degradation.[7]
Q3: I am seeing lower than expected concentrations of Tiamulin in my results. What could be the cause?
A3: Lower than expected Tiamulin concentrations can result from degradation during sample processing or improper storage. Consider the following troubleshooting steps:
-
Review your sample handling procedure: Ensure that samples were consistently kept cold and protected from light from the moment of collection.
-
Check the pH of your extraction and reconstitution solvents: Acidic or alkaline conditions can lead to degradation. The use of a buffered solution, such as 0.1% tartaric acid, for reconstitution can help maintain stability.[10][11]
-
Evaluate your extraction efficiency: Inefficient extraction can lead to low recovery. Double extraction has been shown to improve recovery rates.[12]
-
Assess for oxidative stress: Ensure that your samples and solvents are not contaminated with oxidizing agents. Using fresh, high-purity solvents is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Tiamulin Recovery | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Consider using a combination of solvents like acetone-tetrahydrofuran or acetonitrile.[10][13] A double extraction protocol can also improve recovery.[12] |
| Degradation during extraction. | Perform extraction steps at a reduced temperature (e.g., on ice). Minimize the time samples are at room temperature. Use fresh solvents to avoid reactive impurities. | |
| High Variability in Results | Inconsistent sample handling and processing. | Standardize your entire workflow, from sample collection to analysis. Ensure consistent timing for each step and uniform storage conditions for all samples. |
| pH fluctuations during processing. | Use buffered solutions for extraction and reconstitution to maintain a stable pH. A 0.1% tartaric acid solution is commonly used.[10][11] | |
| Presence of Unexpected Peaks in Chromatogram | Tiamulin degradation products. | Review the degradation pathways of Tiamulin (acid hydrolysis, oxidation).[1][2] Adjust your sample processing to minimize these conditions (e.g., control pH, protect from air and light). |
| Matrix interference. | Improve the sample cleanup process. Utilize solid-phase extraction (SPE) with cartridges like Oasis HLB or C18 to remove interfering substances.[10][11][13] |
Experimental Protocols
Protocol 1: Extraction of Tiamulin from Animal Tissue
This protocol is a generalized procedure based on common methods for Tiamulin extraction from tissues like liver and muscle.[11][13]
-
Homogenization: Weigh 1-2 grams of tissue and homogenize it in a suitable buffer, such as McIlvaine-EDTA buffer.
-
Protein Precipitation: Add trichloroacetic acid to the homogenate to precipitate proteins. Centrifuge to separate the supernatant.
-
Solid-Phase Extraction (SPE):
-
Elution: Elute Tiamulin from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[13] Reconstitute the residue in a mobile phase compatible with your analytical method, such as a water-acetonitrile mixture with 0.2% formic acid or a 0.1% tartaric acid solution.[10][13]
Protocol 2: Extraction of Tiamulin from Plasma
This protocol is adapted from methods for Tiamulin extraction from plasma samples.[8][11]
-
Sample Preparation: To 0.5 mL of plasma, add 2.5 mL of a 1% aqueous sodium carbonate solution.
-
Liquid-Liquid Extraction:
-
Add 2.5 mL of a hexane-ethyl acetate mixture (e.g., 3:1 v/v) to the plasma sample.[11]
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 0.3 mL of 0.1% tartaric acid solution for analysis.[11]
Data Presentation
Table 1: Summary of Tiamulin Extraction and Analysis Parameters
| Matrix | Extraction Solvent | Cleanup Method | Analytical Method | Average Recovery (%) | Limit of Detection (LOD) | Reference |
| Pork & Chicken | Acetonitrile | C18 SPE Cartridge | HPLC-UV | 84.3 - 105.9 | 0.025 ppm | [10] |
| Animal Tissue | McIlvaine-EDTA buffer, Methanol | Oasis HLB Cartridge | LC-MS/MS | > 75.0 | Not Specified | [13] |
| Plasma | Hexane-Ethyl Acetate | Liquid-Liquid Extraction | HPLC | Not Specified | 0.008 µg/g | [11] |
| Medicated Feed | 1% Sodium Carbonate & Hexane-Ethyl Acetate | Liquid-Liquid Extraction | HPLC | 93 - 99 | Not Specified | [12] |
Visualizations
Caption: Workflow for Tiamulin extraction from tissue samples.
Caption: Factors contributing to Tiamulin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structural elucidation of tiamulin metabolites formed in liver microsomes of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. fda.gov [fda.gov]
- 8. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Impact of mobile phase pH on Tiamulin retention time
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase pH on the retention time of Tiamulin in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my Tiamulin retention time suddenly shorter/longer than expected?
A significant and unexpected shift in Tiamulin's retention time can be attributed to several factors, with the mobile phase pH being a primary suspect, especially in reverse-phase chromatography. Tiamulin has a pKa of approximately 7.6.[1] This means that small changes in the mobile phase pH around this value can significantly alter the extent of its ionization.
-
Shorter Retention Time: If the mobile phase pH is significantly below the pKa (e.g., pH < 6), Tiamulin will be predominantly in its ionized (protonated) form. In this state, it is more polar and will have weaker interactions with the nonpolar stationary phase (like C18), leading to a shorter retention time.
-
Longer Retention Time: Conversely, if the mobile phase pH is above the pKa (e.g., pH > 8), Tiamulin will be in its neutral, un-ionized form. This makes it more nonpolar, increasing its affinity for the stationary phase and resulting in a longer retention time.
Inconsistent pH of the mobile phase preparation is a common cause for retention time variability.[2] Even a small deviation of 0.1 pH units can lead to a noticeable shift in retention time.[3]
Q2: What is the ideal mobile phase pH for Tiamulin analysis?
The "ideal" pH depends on the specific requirements of your analytical method, such as the desired retention time, peak shape, and separation from other components in the sample matrix. Published methods have successfully used both acidic and basic mobile phases.
-
Acidic pH: A mobile phase with a pH of around 2.8 to 3.5 has been shown to be effective.[4][5][6] At this pH, Tiamulin is ionized, leading to earlier elution. This can be advantageous for rapid analysis.
-
Basic pH: A mobile phase with a pH around 9.1 has also been used, which results in a longer retention time as Tiamulin is in its neutral form.[7] This can be useful for achieving better separation from early-eluting interfering peaks.
For robust and reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of Tiamulin (7.6).[8] This ensures that Tiamulin is predominantly in one form (either fully ionized or fully neutral), minimizing the impact of small pH fluctuations on the retention time.
Q3: How can I prevent retention time drift during a long sequence of analyses?
Retention time drift can be caused by the selective evaporation of a volatile component from the mobile phase, which can alter its composition and pH over time.[9] To mitigate this:
-
Freshly Prepare Mobile Phase: It is advisable to prepare fresh mobile phase daily, especially if using volatile buffers.[9]
-
Ensure Proper Mixing: If using an online mixing system, ensure the pumps are functioning correctly and the solvents are properly degassed to prevent bubble formation.[10]
-
Buffer Capacity: Use a buffer at a concentration sufficient to resist pH changes and ensure the mobile phase pH is within the optimal buffering range of the chosen buffer, which is typically ±1 pH unit from its pKa.[9]
Troubleshooting Guide: Unstable Tiamulin Retention Time
If you are experiencing unstable retention times for Tiamulin, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Random shifts in retention time | Inconsistent mobile phase pH. | Remake the mobile phase, carefully checking the pH before and after the addition of organic solvent. Ensure the pH meter is properly calibrated. |
| Gradual decrease in retention time | Column degradation due to extreme pH. | Most silica-based C18 columns are stable within a pH range of 2 to 8.[3] Operating outside this range can lead to stationary phase degradation. Verify the pH stability of your column and consider switching to a more pH-stable column if necessary. |
| Gradual increase in retention time | Change in mobile phase composition due to evaporation of the organic solvent. | Cover your mobile phase reservoirs to minimize evaporation. If using helium sparging, keep the flow rate to a minimum after initial degassing.[3] |
| Poor peak shape (tailing or fronting) | The mobile phase pH is too close to the pKa of Tiamulin. | Adjust the mobile phase pH to be at least 1.5-2 pH units above or below 7.6 to ensure Tiamulin is in a single ionic state. |
| All peaks in the chromatogram are shifting | A problem with the HPLC system's flow rate. | Check for leaks in the system, ensure pump seals are in good condition, and verify the pump's flow rate.[10] |
Experimental Protocol: Investigating the Effect of Mobile Phase pH on Tiamulin Retention Time
This protocol outlines a systematic approach to determine the relationship between mobile phase pH and the retention time of Tiamulin for your specific HPLC system and column.
1. Materials:
-
Tiamulin reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Buffers: Phosphoric acid, ammonium acetate, or other suitable buffers for the desired pH range.
-
HPLC system with a C18 column
2. Mobile Phase Preparation:
-
Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in a fixed ratio (e.g., 65:35 v/v).[4][5]
-
It is crucial to measure the pH of the aqueous component before adding the organic solvent.[9]
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[4][5][6]
-
Detection: UV detection at 208 nm or 210 nm is suitable for Tiamulin.[4][5][6][11]
-
Injection Volume: 10-20 µL.
4. Procedure:
-
Equilibrate the column with the first mobile phase (e.g., pH 3) until a stable baseline is achieved.
-
Inject a standard solution of Tiamulin and record the chromatogram, noting the retention time.
-
Repeat the injection at least twice to ensure reproducibility.
-
Flush the column and system thoroughly when changing to a mobile phase with a different pH.
-
Repeat steps 1-4 for each prepared mobile phase pH.
5. Data Analysis:
-
Create a table summarizing the mobile phase pH and the corresponding average retention time of Tiamulin.
-
Plot the retention time of Tiamulin as a function of the mobile phase pH.
Data Presentation
Table 1: Effect of Mobile Phase pH on Tiamulin Retention Time (Hypothetical Data)
| Mobile Phase pH | Tiamulin Ionic State | Expected Retention Time (min) |
| 3.0 | Ionized (Cationic) | Short |
| 5.0 | Mostly Ionized | Short |
| 7.6 (pKa) | 50% Ionized, 50% Neutral | Intermediate |
| 9.0 | Neutral | Long |
| 10.0 | Neutral | Long |
Visualization
Caption: Relationship between mobile phase pH, Tiamulin's ionization state, and its retention time.
References
- 1. researchgate.net [researchgate.net]
- 2. controlling retention time and pH - Chromatography Forum [chromforum.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Why is my LC Retention Time Shifting? [restek.com]
- 11. jfda-online.com [jfda-online.com]
Tiamulin-d10 Hydrochloride purity and potential impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiamulin-d10 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The typical purity of this compound is greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. Specific batch purity will be detailed in the Certificate of Analysis (CoA) provided with the product.
Q2: What are the common impurities found in Tiamulin products?
A2: Impurities in Tiamulin can arise from the synthesis process or degradation. While specific impurity profiles for this compound are not extensively published, information from Tiamulin Fumarate monographs provides guidance on potential related substances. These can include precursors, by-products, and degradation products. Some known metabolic pathways for Tiamulin involve hydroxylation, S-oxidation, and N-deethylation, which could also represent potential degradation products[2].
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at +4°C in a dry, well-ventilated place, protected from direct sunlight[1][3][4]. It is important to keep the container tightly sealed[4]. When handling, it is recommended to use personal protective equipment, including gloves, and to avoid inhalation, as well as contact with skin and eyes[3][4][5].
Purity and Impurity Profile
The following table summarizes the general purity specifications and potential impurity limits for Tiamulin compounds, based on available pharmacopeial information for Tiamulin Fumarate. These values should be considered as a general guide, and the Certificate of Analysis for the specific lot of this compound should always be consulted for definitive data.
| Parameter | Specification |
| Purity (by HPLC) | >95% |
| Any Identified Impurity | ≤ 1.0% |
| Any Unidentified Impurity | ≤ 0.5% |
| Total Impurities | ≤ 3.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This section provides a general HPLC methodology for the purity assessment of this compound. The specific parameters may need to be optimized for the user's instrumentation and specific batch of the compound.
Objective: To determine the purity of this compound and to identify and quantify any related substances.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Carbonate or Ortho-phosphoric acid (for mobile phase buffer)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Lichrospher 100 RP-18, 5 µm, 4.6 mm x 250 mm)[6][7]
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the this compound being tested in the mobile phase at a similar concentration to the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation of Purity:
-
Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the main peak in the standard chromatogram.
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis.
Potential Degradation Pathway
Understanding the potential degradation pathways of Tiamulin is crucial for identifying unknown peaks in a chromatogram and for ensuring the stability of the compound during experiments. The following diagram illustrates the main metabolic and likely degradation pathways.
Caption: Key degradation pathways for Tiamulin.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Comprehensive Analysis of Tiamulin Metabolites in Various Species of Farm Animals Using Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole/Time-of-Flight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Screening method for detecting cross-contamination residues of tiamulin in swine feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tiamulin and Tiamulin-d10 Hydrochloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiamulin and its deuterated analog, Tiamulin-d10 Hydrochloride, with a focus on their application in mass spectrometry. The information presented is supported by experimental data to assist researchers in developing and validating analytical methods.
Introduction to Tiamulin and the Role of Isotopic Labeling in Mass Spectrometry
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock.[1] Accurate quantification of Tiamulin in biological matrices and feed is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective quantification of drugs like Tiamulin.[2][3] The use of a stable isotope-labeled internal standard (IS) is considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of Tiamulin, serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency and fragmentation behavior, while being distinguishable by its higher mass. This minimizes variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of Tiamulin and its deuterated analog is essential for method development in mass spectrometry. The key difference lies in their molecular weights due to the replacement of ten hydrogen atoms with deuterium in Tiamulin-d10.
| Property | Tiamulin | This compound |
| Molecular Formula | C28H47NO4S | C28H38D10ClNO4S |
| Molecular Weight | 493.74 g/mol [4] | 540.26 g/mol [5][6] |
| Chemical Structure | Pleuromutilin derivative | Deuterated pleuromutilin derivative |
Mass Spectrometric Comparison
The 10 Dalton mass difference between Tiamulin and this compound is the basis for their differentiation in a mass spectrometer. This allows Tiamulin-d10 to be used as an effective internal standard.
Fragmentation Analysis
In tandem mass spectrometry (MS/MS), the precursor ion is fragmented into product ions, providing structural information and enhancing selectivity.
-
Tiamulin: The protonated molecule [M+H]+ of Tiamulin typically appears at a mass-to-charge ratio (m/z) of 494.5. Upon collision-induced dissociation (CID), it yields characteristic product ions. Commonly monitored transitions for quantitative analysis are m/z 494.5 → 191.9 and m/z 494.5 → 118.6.
-
This compound: The protonated molecule [M+H]+ of Tiamulin-d10 is expected at m/z 504.5, reflecting the addition of 10 deuterium atoms. The fragmentation pattern is anticipated to be similar to that of Tiamulin. The major product ions at m/z 191.9 and 118.6 originate from the non-deuterated portion of the molecule and therefore, are expected to be the same for the deuterated standard.
The following table summarizes the expected mass spectrometric parameters:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Tiamulin | 494.5 | 191.9 | 118.6 |
| Tiamulin-d10 | 504.5 | 191.9 | 118.6 |
Experimental Protocol: Quantification of Tiamulin in Animal Tissue using LC-MS/MS with Tiamulin-d10 as Internal Standard
This section outlines a typical experimental protocol for the quantitative analysis of Tiamulin in animal tissues.
Sample Preparation
-
Homogenization: Weigh 1 gram of tissue and homogenize.
-
Spiking: Add a known concentration of this compound internal standard solution to the homogenized tissue.
-
Extraction: Extract Tiamulin and the internal standard from the matrix using a suitable organic solvent such as acetonitrile.
-
Purification: Employ solid-phase extraction (SPE) to remove interfering matrix components.
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Tiamulin: 494.5 → 191.9 (quantifier), 494.5 → 118.6 (qualifier)
-
Tiamulin-d10: 504.5 → 191.9 (internal standard)
-
Visualizations
Tiamulin Metabolism Pathway
The metabolic fate of Tiamulin is an important consideration in drug development and residue analysis. The primary metabolic pathways include hydroxylation, S-oxidation, and N-deethylation.
Caption: Major Phase I metabolic pathways of Tiamulin.
LC-MS/MS Workflow for Tiamulin Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of Tiamulin using an internal standard.
Caption: Workflow for Tiamulin analysis by LC-MS/MS.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of Tiamulin by LC-MS/MS. Its chemical similarity and distinct mass allow for effective correction of matrix effects and variations in sample processing. The provided experimental framework and visualizations offer a comprehensive guide for researchers and professionals in the field of drug analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 5. massbank.eu [massbank.eu]
- 6. This compound | LGC Standards [lgcstandards.com]
The Gold Standard in Tiamulin Quantification: A Comparative Guide to Analytical Method Validation with a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying Tiamulin, a widely used pleuromutilin antibiotic in veterinary medicine, the choice of internal standard can significantly impact the validity of experimental results. This guide provides a comprehensive comparison of analytical methods for Tiamulin, highlighting the superior performance achieved with the use of a deuterated internal standard.
The use of a stable isotope-labeled internal standard, such as a deuterated Tiamulin analog, is considered the gold standard in quantitative mass spectrometry.[1][2][3] This approach, known as isotope dilution mass spectrometry, offers significant advantages over methods that use non-deuterated (analog) internal standards or no internal standard at all. A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][4] This leads to enhanced precision, accuracy, and overall robustness of the analytical method.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated/No Internal Standard
The following tables summarize key validation parameters from various studies on Tiamulin analysis, comparing methods that utilize a deuterated internal standard with those that employ other internal standards or none.
Table 1: Method Validation Parameters for Tiamulin Analysis in Animal Tissues
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Method without IS |
| Linearity (R²) | >0.99 | >0.99 | 0.9995 |
| Recovery (%) | 80.35 - 108.24[5] | 90 (SD 3.4)[6] | 84.3 - 105.9[7] |
| Precision (RSD %) | < 7.93 (Intra- & Inter-day)[6] | < 15[8] | < 8.3[7] |
| LOD | 0.03 µg/kg[5] | 0.1 µg/ml[6] | 0.025 ppm[7] |
| LOQ | 0.1 µg/kg[5] | 0.5 µg/ml[6] | Not Specified |
Table 2: Method Validation Parameters for Tiamulin Analysis in Other Matrices (Feed, Milk, Serum)
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Method without IS |
| Linearity (R²) | >0.999[9] | Not Specified | Not Specified |
| Recovery (%) | 94.0 - 107[9] | Not Specified | Not Specified |
| Precision (RSD %) | Not Specified | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | 1 µg/L[9] | Not Specified | Not Specified |
The data clearly indicates that methods employing a deuterated internal standard exhibit excellent performance, with high linearity, recovery, and precision. While other methods also provide acceptable results, the use of a deuterated standard generally leads to more reliable and robust quantification, particularly in complex biological matrices where matrix effects can be a significant source of error.[2]
Experimental Protocols
A typical workflow for the validation of an analytical method for Tiamulin using a deuterated standard involves the following key steps:
1. Sample Preparation:
-
Matrix: Animal tissue (muscle, liver), feed, milk, or serum.
-
Homogenization: Tissues are homogenized to ensure uniformity.
-
Spiking: A known amount of Tiamulin and the deuterated internal standard (e.g., Tiamulin-13C4 Fumarate) are added to the blank matrix for calibration standards and quality control samples.[5]
-
Extraction: Tiamulin and the internal standard are extracted from the matrix using a suitable organic solvent (e.g., acetonitrile, ethyl acetate).[5][7]
-
Purification: The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]
-
Reconstitution: The purified extract is evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[5][7]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Tiamulin and the deuterated internal standard are monitored for selective and sensitive quantification.
3. Method Validation: The method is validated according to international guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is assessed by the correlation coefficient (R²).[5][6][7]
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of recovery, and precision is expressed as the relative standard deviation (RSD).[5][6][7][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5][6][7][8]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a deuterated internal standard is crucial for compensating for matrix effects.[2]
-
Stability: The stability of the analyte in the matrix under different storage and processing conditions.
Workflow for Tiamulin Analysis using a Deuterated Standard
Caption: Experimental workflow for Tiamulin quantification.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Internal Standards in the Accurate Quantification of Tiamulin
A Comparison Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of the veterinary antibiotic Tiamulin is paramount in ensuring food safety, optimizing dosage regimens, and conducting pharmacokinetic studies. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable analytical method. This guide provides a comparative overview of different approaches to Tiamulin quantification, with a focus on the impact of internal standards on method accuracy and precision, supported by experimental data from published studies.
The Importance of an Internal Standard
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, in this case, Tiamulin. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis, such as:
-
Extraction Efficiency: Losses of the analyte during sample extraction and cleanup can be corrected for by monitoring the recovery of the internal standard.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., tissue, feed, plasma) can enhance or suppress the ionization of the analyte in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, allowing for accurate correction.
-
Injection Volume Variability: Minor variations in the volume of sample injected into the LC-MS/MS system can be normalized.
-
Instrumental Drift: Changes in the mass spectrometer's response over time can be accounted for.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled Tiamulin). SIL internal standards have the same retention time and ionization efficiency as the analyte, making them the gold standard for correcting matrix effects and other sources of variability. Where a SIL-IS is not available, a structural analogue with similar chromatographic behavior and ionization properties may be used.
Comparative Analysis of Tiamulin Quantification Methods
This section compares the accuracy and precision of different LC-MS/MS methods for Tiamulin quantification, highlighting the internal standards used and the matrices analyzed.
Method 1: Stable Isotope-Labeled Internal Standard (Tiamulin-¹³C₄ Fumarate) in Fish Tissue
A study on the determination of Tiamulin in Crucian carp tissue utilized Tiamulin-¹³C₄ Fumarate as the internal standard.[1] This approach represents the state-of-the-art for accurate quantification.
Experimental Protocol:
-
Sample Preparation: Homogenized tissue samples (muscle, liver, and intestine) were spiked with Tiamulin-¹³C₄ Fumarate internal standard solution. The samples were then extracted with a 2% formic acid in acetonitrile solution, followed by vortexing and ultrasonic extraction.[1]
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) was used to separate Tiamulin from matrix components.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification.
Quantitative Data Summary:
| Tissue | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Muscle | 5 | 85.6 ± 4.2 | 4.9 | 6.8 |
| 50 | 92.3 ± 3.5 | 3.8 | 5.4 | |
| 500 | 98.7 ± 2.1 | 2.1 | 3.7 | |
| Liver | 5 | 82.4 ± 5.1 | 6.2 | 8.1 |
| 50 | 89.5 ± 4.3 | 4.8 | 6.5 | |
| 500 | 95.8 ± 3.3 | 3.4 | 4.9 | |
| Intestine | 5 | 80.3 ± 6.3 | 7.8 | 9.2 |
| 50 | 87.9 ± 5.5 | 6.3 | 7.8 | |
| 500 | 94.2 ± 4.7 | 5.0 | 6.1 |
Data adapted from a study on Tiamulin quantification in Crucian carp.[1]
The use of a stable isotope-labeled internal standard resulted in excellent recovery and precision across a range of concentrations in complex tissue matrices.
Method 2: Structural Analogue Internal Standard (Sulfaphenazole) in Sow Milk and Serum
In a study determining Tiamulin concentrations in sow milk and piglet sera, sulfaphenazole was employed as the internal standard.[2] While not a stable isotope-labeled analogue of Tiamulin, sulfaphenazole is a different drug molecule chosen for its suitable chromatographic and mass spectrometric properties.
Experimental Protocol:
-
Sample Preparation (Milk): Milk samples were spiked with the sulfaphenazole internal standard, followed by protein precipitation and extraction with acetonitrile. The supernatant was evaporated and reconstituted for analysis.[2]
-
Sample Preparation (Serum): Serum samples were treated with formic acid after the addition of the internal standard and then subjected to centrifugal filtration.[2]
-
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) was employed for separation.
-
Mass Spectrometric Detection: Tandem mass spectrometry was used for quantification.
Quantitative Data Summary:
| Matrix | Spiked Concentration (µg/L) | Recovery (%) | Repeatability (RSD%) | Within-lab Reproducibility (RSD%) |
| Sow Milk | 10 | 94.0 | 5.8 | 7.2 |
| 100 | 102.0 | 4.5 | 6.1 | |
| 1000 | 107.0 | 3.9 | 5.5 | |
| Piglet Serum | 10 | 97.3 | 6.2 | 8.0 |
| 100 | 106.0 | 5.1 | 7.3 |
Data adapted from a study on Tiamulin quantification in sow milk and serum.[2]
This method also demonstrates good accuracy and precision, indicating that a carefully selected structural analogue can be a viable alternative when a stable isotope-labeled internal standard is not available.
Other Reported Methods for Tiamulin Quantification
Several other studies have reported validated LC-MS/MS methods for Tiamulin quantification in various matrices, although the specific internal standard used was not always mentioned. The performance data from these studies are summarized below to provide a broader context.
| Matrix | Recovery (%) | Precision (RSD% or CV%) |
| Animal Tissue (Muscle, Liver, Egg) | 79.6 - 84.2 | 6.65 - 11.06 |
| Medicated Feed | 73.58 - 115.21 | Repeatability <14%, Reproducibility <24% |
| Pork and Chicken | 84.3 - 105.9 | < 8.3 |
Data compiled from multiple sources.[3][4][5]
These studies further underscore the capability of LC-MS/MS to achieve acceptable accuracy and precision for Tiamulin quantification. However, the use of a specified internal standard, particularly a stable isotope-labeled one, provides an additional layer of confidence in the data by actively correcting for analytical variability.
Workflow for Tiamulin Quantification with an Internal Standard
The following diagram illustrates a typical workflow for the quantification of Tiamulin in a biological matrix using an internal standard with LC-MS/MS.
Caption: Workflow for Tiamulin quantification using an internal standard and LC-MS/MS.
Conclusion
The data presented in this guide clearly demonstrate that the use of an internal standard is critical for achieving high accuracy and precision in the quantification of Tiamulin by LC-MS/MS. While stable isotope-labeled internal standards, such as Tiamulin-¹³C₄ Fumarate, are considered the gold standard and provide the most reliable correction for analytical variability, a carefully selected structural analogue can also yield excellent results. For researchers, scientists, and drug development professionals, the choice of internal standard should be a primary consideration in method development and validation to ensure the generation of high-quality, reproducible data for Tiamulin analysis.
References
- 1. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 2. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Detecting Tiamulin in Fortified Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Tiamulin, a pleuromutilin antibiotic used in veterinary medicine, is crucial for ensuring food safety, conducting pharmacokinetic studies, and monitoring its use. This guide provides a comparative overview of common analytical methods for the detection of Tiamulin in fortified samples, with a focus on linearity and range. Experimental data from various studies are presented to aid in method selection and development.
Comparison of Analytical Methods
The determination of Tiamulin residues in various matrices is predominantly achieved through chromatographic techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput screening alternative. The performance characteristics of these methods, including linearity and analytical range, are critical for their application.
| Analytical Method | Sample Matrix | Linearity (R²) | Range (LLOQ - ULOQ) | Reference |
| HPLC-UV | Pork & Chicken | 0.9995 | 0.025 - 8.0 µg/g | [1] |
| Chicken Plasma | 0.9999 | Not explicitly defined, calibration curve from standards | [2] | |
| Medicated Feed & Premixes | 0.9999 | 0.02 - 0.9 mg/mL | [3] | |
| Analytical Standard | >0.99 | 0.5 - 10.0 µg/mL | [4] | |
| LC-MS/MS | Pig, Rabbit & Poultry Tissues | >0.9950 | 25 - 500 µg/kg | [5] |
| Crucian Carp Tissues | 0.9964 | 0.1 - 1000 ng/mL | [6] | |
| Sow Milk | >0.999 | 1 - 2000 µg/L | [7] | |
| Medicated Feed | >0.99 | Not explicitly defined, validated according to 2002/657/EC | [8][9] | |
| ELISA | Tissue, Eggs | Not Applicable | Standard Curve: 0.03 - 0.81 ng/mL | [10] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these analytical techniques. Below are summaries of the experimental protocols from the cited studies.
HPLC-UV for Tiamulin in Pork and Chicken[1][2][12]
-
Sample Preparation:
-
Homogenize 10 g of tissue sample.
-
Extract three times with 30 mL of acetonitrile.
-
Filter and combine the extracts.
-
Evaporate the solvent to dryness under vacuum at 45°C.
-
Dissolve the residue in 10 mL of n-hexane and 5 mL of 0.1% tartaric acid, and shake for 3 minutes.
-
Separate the aqueous phase and re-extract the n-hexane phase with 5 mL of 0.1% tartaric acid.
-
Combine the aqueous phases and wash with 5 mL of n-hexane.
-
Adjust the pH of the aqueous phase to 8-9 with 0.1% sodium carbonate.
-
Extract twice with 5 mL of n-hexane.
-
Combine the n-hexane extracts and evaporate to dryness.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol and 5 mL of distilled water.
-
Dissolve the dried residue from the extraction step in 1 mL of methanol/water (1:1, v/v) and apply to the cartridge.
-
Wash the cartridge with 5 mL of methanol/water (4:6, v/v).
-
Elute Tiamulin with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Lichrospher 100 RP-18 (5 µm, 4.6 mm I.D. × 250 mm).
-
Mobile Phase: 80% acetonitrile and 1% ammonium carbonate (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
LC-MS/MS for Tiamulin in Animal Tissues[6]
-
Sample Preparation:
-
To a 2 g sample, add McIlvaine–EDTA buffer.
-
Precipitate proteins with trichloroacetic acid.
-
Centrifuge and collect the supernatant.
-
-
SPE Cleanup:
-
Condition an Oasis HLB cartridge with 6 mL of methanol and 6 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 6 mL of water/methanol (95:5, v/v).
-
Dry the cartridge under an air stream for 10 minutes.
-
Elute with 6 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Water–acetonitrile (90:10 v/v) with 0.2% formic acid.
-
Detection: ESI+ with MRM monitoring of two transitions for Tiamulin (494.5 > 191.9 and 494.5 > 118.6).
-
Tiamulin ELISA Protocol[11]
-
Principle: This is a competitive ELISA. Tiamulin in the sample competes with Tiamulin-horseradish peroxidase (HRP) conjugate for binding to the anti-Tiamulin antibody coated on the microplate wells.
-
Procedure:
-
Add standard solutions or prepared samples to the microplate wells.
-
Add the Tiamulin-HRP conjugate to each well.
-
Add the anti-Tiamulin antibody solution to each well.
-
Incubate and then wash the plate to remove unbound components.
-
Add substrate solution and incubate to allow color development. The color intensity is inversely proportional to the Tiamulin concentration.
-
Stop the reaction and measure the absorbance at 450 nm.
-
The concentration of Tiamulin in the samples is determined by comparing their absorbance with the standard curve.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for Tiamulin analysis.
Caption: Workflow for Tiamulin detection by HPLC-UV.
Caption: Workflow for Tiamulin detection by LC-MS/MS.
References
- 1. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 7. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Tiamulin Extraction Methods in Animal Feed
For researchers, scientists, and professionals in drug development, the accurate quantification of Tiamulin in animal feed is critical for ensuring efficacy and safety. The extraction of Tiamulin from complex feed matrices is a pivotal step that significantly influences the reliability of analytical results. This guide provides a detailed comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.
Performance Comparison of Tiamulin Extraction Methods
The selection of an extraction method is often a trade-off between recovery, sensitivity, speed, and cost. The following table summarizes the quantitative performance of various techniques for Tiamulin extraction from animal feed.
| Extraction Method | Sample Size | Key Solvents/Reagents | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time |
| Liquid-Liquid Extraction (LLE) | 20 - 50 g | Hexane, Ethyl Acetate, Sodium Carbonate, Tartaric Acid | 93.2 - 98.1%[1][2] | ~10 ppm (HPLC-UV) | Not specified | Moderate |
| Solid-Phase Extraction (SPE) | 10 g | Acetonitrile, n-Hexane, C18 Cartridge | 84.3 - 105.9%[3][4] | 0.025 ppm (HPLC-UV)[3][4] | Not specified | Moderate to High |
| High-Throughput LLE | Not specified | Hexane, Ethyl Acetate, Sodium Carbonate, Buffered Tartaric Acid | 95.8% (average)[1][2] | Not specified | Not specified | Low to Moderate |
| Solvent Extraction with LC-MS/MS | Not specified | Acetone, Tetrahydrofuran, Dichloromethane | >75.0%[5] | Not specified | 0.002 µg/g (in meat)[6][5] | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. Below are the protocols for the key extraction methods cited.
Liquid-Liquid Extraction (LLE)
This traditional method relies on the differential solubility of Tiamulin in aqueous and organic phases.[7][8]
Protocol:
-
Weigh 20-50 g of milled and riffled animal feed into a centrifuge bottle.[7]
-
Add 100-250 mL of 1% (m/V) sodium carbonate solution and immediately add 100-250 mL of a 25% (V/V) solution of ethyl acetate in hexane.[7]
-
Homogenize the mixture for 1 minute and then centrifuge at 2000 rev min-1 for 5 minutes.[7]
-
Transfer a 5-10 mL aliquot of the upper organic layer to a test tube.
-
Add 10 mL of 0.1% (m/V) tartaric acid solution.[7]
-
Stopper the tube, mix vigorously for 1 minute, and centrifuge at 2000 rev min-1 for 5 minutes.[7]
-
Completely aspirate and discard the upper organic layer. The remaining aqueous solution contains the Tiamulin extract and is ready for analysis.[7]
Solid-Phase Extraction (SPE)
SPE offers a more refined cleanup process, often leading to cleaner extracts and improved sensitivity.[3][4]
Protocol:
-
Extract a 10 g ground sample of feed with 30 mL of acetonitrile by shaking and filtration. Repeat the extraction twice more.[3]
-
Combine the filtrates and purify by liquid-liquid partitioning with n-hexane.
-
Concentrate the n-hexane extract and pass it through a Bond Elut C18 cartridge.[3][4]
-
Elute the Tiamulin from the cartridge. The eluate is then ready for HPLC analysis.[3][4]
High-Throughput Liquid-Liquid Extraction
This modified LLE protocol is optimized for a larger number of samples and a wider variety of feed matrices.[1][2]
Protocol:
-
The method involves a reduction in sample size and solvent volumes compared to the traditional LLE.
-
Phosphate buffering of the tartaric acid is incorporated to improve extraction consistency.[1][2]
-
Centrifugation is used for phase separation.
-
The final extract is analyzed using liquid chromatography with an adjusted mobile phase composition.[1][2]
Workflow for Tiamulin Extraction and Analysis
The following diagram illustrates the general workflow from sample preparation to final analysis for Tiamulin in animal feed.
Caption: General workflow for Tiamulin extraction and analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of tiamulin in type C medicated swine feeds using high throughput extraction with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection [mdpi.com]
- 6. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tiamulin hydrogen fumarate in animal feeds using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Inter-laboratory comparison of Tiamulin analytical methods
An Inter-laboratory Comparison of Analytical Methods for Tiamulin Detection
This guide provides a comparative overview of analytical methodologies for the quantification of Tiamulin, a pleuromutilin antibiotic used in veterinary medicine. The performance of various analytical techniques is summarized based on published experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development and food safety. The focus is on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most prevalent methods for Tiamulin analysis.
Comparison of Analytical Method Performance
The efficacy of an analytical method is determined by several key performance indicators. The following table summarizes the reported performance of HPLC-UV and LC-MS/MS for the analysis of Tiamulin in various matrices.
| Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Chicken Plasma | 0.9999 | 83.50 | ≤ 2.7 (Repeatability) | Not Reported | Not Reported |
| HPLC-UV | Pork and Chicken | 0.9995 | 84.3 - 105.9 | Not Reported | 0.025 ppm | Not Reported |
| UHPLC-UV | Drug Substance | Not Reported | 100.40 ± 0.71 (Accuracy) | Not Reported | Not Reported | Not Reported |
| LC-MS/MS | Medicated Feed | > 0.99 | 73.58 - 115.21 | < 14 (Repeatability), < 24 (Within-lab reproducibility) | Not Reported | Not Reported |
| LC-MS/MS | Animal Tissues (Pig, Rabbit, Bird) | > 0.9950 | > 75.0 | < 15 | 8.0 µg/kg | 25 µg/kg |
| UPLC-MS/MS | Crucian Carp Tissues | Not Reported | 80.35 - 108.24 | Not Reported | 0.03 µg/kg | 0.1 µg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of Tiamulin.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the determination of Tiamulin in various samples, including plasma and tissues.[1][2][3]
Sample Preparation:
-
Extraction: Samples (e.g., 0.5 mL of plasma) are typically mixed with a protein precipitation agent or undergo liquid-liquid extraction. For instance, plasma can be mixed with a sodium carbonate solution, followed by extraction with a hexane-ethyl acetate mixture.[4] Tissue samples are homogenized and extracted with a solvent like acetonitrile.[3]
-
Purification: The extract may be further purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering substances.[3]
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 5 µm), is commonly used.[1][2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typical.[1][2] For example, a mobile phase of 4M KH2PO4 and acetonitrile (65:35 v/v) with a pH of 2.8 has been reported.[1][2]
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally applied.[1][2]
-
Detection: UV detection is performed at a wavelength where Tiamulin shows maximum absorbance, typically around 208-210 nm.[1][2][3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like medicated feed and animal tissues.[6][7][8]
Sample Preparation:
-
Extraction: Samples are extracted with an appropriate solvent. For medicated feed, a simple extraction followed by centrifugation and dilution is often sufficient.[6][7] For tissues, homogenization and solvent extraction are employed.[8]
-
Cleanup: Depending on the complexity of the matrix, a cleanup step using SPE may be necessary.
Chromatographic Conditions:
-
Column: A biphenyl column or a C18 column is often used for the separation of Tiamulin and its metabolites.[6][7]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[6][7]
-
Flow Rate: Typical flow rates are in the range of 0.3 to 0.5 mL/min.
-
Injection Volume: A small injection volume, such as 15 µL, is used.[7]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Tiamulin analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions for Tiamulin and any internal standards. This provides high selectivity and sensitivity.[7]
Workflow and Logic Diagrams
The following diagrams, created using Graphviz, illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV Experimental Workflow for Tiamulin Analysis.
Caption: LC-MS/MS Experimental Workflow for Tiamulin Analysis.
Caption: Logical Comparison of Tiamulin Analytical Methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection [mdpi.com]
A Researcher's Guide to Internal Standards for Pleuromutilin Analysis: Tiamulin-d10 Hydrochloride Versus Alternatives
In the quantitative analysis of pleuromutilin antibiotics, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of Tiamulin-d10 Hydrochloride, a stable isotope-labeled (SIL) internal standard, with other commonly used internal standards for the analysis of pleuromutilins.
The primary advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte. This structural similarity ensures that it co-elutes with the target pleuromutilin, experiencing the same degree of ionization suppression or enhancement in the mass spectrometer. This co-elution is paramount for effective correction of matrix effects, a common challenge in the analysis of complex biological samples. In contrast, structural analog internal standards, which are molecules with similar but not identical structures to the analyte, may have different retention times and ionization efficiencies, potentially leading to less accurate quantification.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize quantitative data from studies utilizing a stable isotope-labeled internal standard (Tiamulin-13C4 Fumarate, a close analog to this compound) and a structural analog internal standard (sulfaphenazole) for the analysis of tiamulin.
Table 1: Performance Data for Stable Isotope-Labeled Internal Standard (Tiamulin-13C4 Fumarate) in the Analysis of Tiamulin in Crucian Carp Tissues [1]
| Parameter | Muscle | Liver | Intestine |
| Recovery (%) | 80.35 - 108.24 | 85.67 - 103.45 | 90.11 - 105.78 |
| Intra-day Precision (RSD, %) | ≤ 8.5 | ≤ 7.9 | ≤ 9.2 |
| Inter-day Precision (RSD, %) | ≤ 10.1 | ≤ 9.8 | ≤ 11.3 |
| Limit of Detection (LOD) (µg/kg) | 0.03 | 0.03 | 0.03 |
| Limit of Quantification (LOQ) (µg/kg) | 0.1 | 0.1 | 0.1 |
Table 2: Performance Data for Structural Analog Internal Standard (Sulfaphenazole) in the Analysis of Tiamulin in Sow Milk and Piglet Serum [2]
| Parameter | Sow Milk | Piglet Serum |
| Recovery (%) | 92.5 - 103.7 | 95.1 - 101.2 |
| Intra-day Precision (RSD, %) | 3.5 - 7.8 | 4.1 - 8.5 |
| Inter-day Precision (RSD, %) | 5.2 - 9.1 | 6.3 - 10.2 |
| Limit of Quantification (LOQ) (µg/L) | 1.0 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of tiamulin using both a stable isotope-labeled internal standard and a structural analog internal standard.
Protocol 1: Quantification of Tiamulin in Animal Tissue using a Stable Isotope-Labeled Internal Standard (Tiamulin-13C4 Fumarate)[1]
1. Sample Preparation:
-
Homogenize 1.0 g of tissue sample.
-
Add 50 µL of Tiamulin-13C4 Fumarate internal standard solution (100 ng/mL).
-
Add 5 mL of acetonitrile containing 2% formic acid.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile
-
Gradient: Start with 95% A, linearly decrease to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Tiamulin: m/z 494.3 → 192.2; Tiamulin-13C4: m/z 498.3 → 196.2
Protocol 2: Quantification of Tiamulin in Sow Milk and Piglet Serum using a Structural Analog Internal Standard (Sulfaphenazole)[2]
1. Sample Preparation (Sow Milk):
-
To 1 mL of milk, add 20 µL of sulfaphenazole internal standard solution (1 µg/mL).
-
Add 3 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4,500 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 1 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter.
2. Sample Preparation (Piglet Serum):
-
To 0.5 mL of serum, add 20 µL of sulfaphenazole internal standard solution (1 µg/mL).
-
Add 1.5 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4,500 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 0.5 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter.
3. UHPLC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile
-
Gradient: A suitable gradient to separate tiamulin and sulfaphenazole.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions: Tiamulin: m/z 494 → 192; Sulfaphenazole: m/z 315 → 156
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for pleuromutilin analysis.
Caption: Decision tree for internal standard selection.
References
- 1. Frontiers | A UPLC-MS/MS method for simultaneous determination of tiamulin and its metabolites in Crucian carp (Carassius carassius): an in vivo metabolism and tissue distribution study [frontiersin.org]
- 2. Determination of Tiamulin Concentration in Sow Milk and in Sera of Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Tiamulin detection in the presence of other veterinary drugs
Ensuring Accurate Quantification in the Presence of Other Veterinary Drugs
The accurate detection and quantification of the pleuromutilin antibiotic Tiamulin is critical in veterinary medicine for monitoring dosage, ensuring food safety, and conducting pharmacokinetic studies. A key challenge in developing reliable analytical methods for Tiamulin is ensuring the specificity of the assay, particularly in complex matrices where other veterinary drugs may be present. This guide provides a comparative overview of the specificity of different Tiamulin detection methods, with a focus on immunoassay techniques, supported by experimental data and detailed protocols.
Cross-Reactivity of Tiamulin Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high sensitivity and throughput in detecting Tiamulin. However, the potential for cross-reactivity with structurally related compounds or other co-administered veterinary drugs is a significant consideration. The following table summarizes the cross-reactivity of a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) for Tiamulin against other veterinary drugs.
| Compound | Chemical Class | Cross-Reactivity (%) |
| Tiamulin | Pleuromutilin | 100 |
| Valnemulin | Pleuromutilin | < 0.1 |
| Tylosin | Macrolide | < 0.1 |
| Salinomycin | Ionophore | < 0.1 |
Data sourced from a study on the development of an indirect competitive ELISA for Tiamulin detection in chicken.
As the data indicates, the described monoclonal antibody demonstrates high specificity for Tiamulin, with negligible cross-reactivity to the other tested pleuromutilin, macrolide, and ionophore antibiotics. This high specificity is crucial for accurate Tiamulin quantification without interference from these other commonly used veterinary drugs.
Experimental Protocols
The determination of assay specificity and cross-reactivity is a critical component of method validation. Below is a detailed protocol for an indirect competitive ELISA (ic-ELISA) used to assess the specificity of Tiamulin detection.
Indirect Competitive ELISA (ic-ELISA) Protocol for Tiamulin Specificity
1. Reagents and Materials:
-
Tiamulin standard
-
Competing veterinary drug standards (e.g., Valnemulin, Tylosin, Salinomycin)
-
Tiamulin-conjugate (coating antigen)
-
Anti-Tiamulin monoclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-Buffered Saline (PBS)
-
Washing Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the Tiamulin-conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer.
-
Blocking: The remaining protein-binding sites are blocked by adding blocking buffer to each well and incubating for 2 hours at 37°C.
-
Washing: The plates are washed three times with washing buffer.
-
Competitive Reaction: Tiamulin standard or the competing drug standard (at various concentrations) and the anti-Tiamulin monoclonal antibody are added to the wells. The plate is then incubated for 1 hour at 37°C. In this step, the free Tiamulin or competing drug in the sample competes with the coated Tiamulin-conjugate for binding to the limited amount of anti-Tiamulin antibody.
-
Washing: The plates are washed three times with washing buffer to remove unbound antibodies and drugs.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with washing buffer.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at 37°C for 15-20 minutes.
-
Stopping the Reaction: The stop solution is added to each well to terminate the color development.
-
Measurement: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Calculation of Cross-Reactivity: The cross-reactivity (CR) is calculated using the following formula:
CR (%) = (IC₅₀ of Tiamulin / IC₅₀ of competing drug) × 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Experimental Workflow
The following diagram illustrates the key steps in an experimental workflow designed to determine the specificity of a Tiamulin detection method.
Caption: Workflow for determining Tiamulin detection specificity.
Alternative Methods: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for Tiamulin detection. The specificity of LC-MS/MS is inherently high due to the combination of chromatographic separation and mass-to-charge ratio detection of both the parent ion and specific fragment ions. While not entirely immune to interferences, proper method development and validation, including the analysis of blank matrices fortified with potentially interfering substances, can ensure a very high degree of specificity. For LC-MS/MS, "cross-reactivity" is not the standard term; instead, "selectivity" or "specificity" is assessed by demonstrating the absence of interfering peaks at the retention time of Tiamulin and its specific mass transitions when analyzing samples containing other veterinary drugs.
A Comparative Guide to the Ruggedness and Robustness of Tiamulin HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of Tiamulin, focusing on the critical performance attributes of ruggedness and robustness. The information presented is collated from published analytical methods and aims to assist researchers and analytical chemists in selecting and developing reliable methods for the quantification of Tiamulin in various matrices, including animal feed, premixes, and biological tissues.
Introduction to Tiamulin and Analytical Challenges
Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry.[1] Accurate and precise quantification of Tiamulin is crucial for ensuring product quality, safety, and efficacy. HPLC is a widely used technique for this purpose; however, the complexity of matrices such as animal feed and biological samples can pose significant analytical challenges. A robust and rugged HPLC method is essential to ensure that routine use and minor variations in experimental conditions do not adversely affect the quality of the results.
Comparison of Validated HPLC Methods for Tiamulin Analysis
Several HPLC methods have been developed and validated for the determination of Tiamulin. Below is a summary and comparison of key validation parameters that contribute to the overall reliability of these methods. While comprehensive, quantitative ruggedness and robustness studies with deliberate variations in multiple parameters are not always published in detail, the available data on precision and recovery under specified conditions provide a strong indication of method performance.
Table 1: Comparison of Validation Parameters for Tiamulin HPLC Methods
| Parameter | Method 1 (Krasucka et al., 2010) | Method 2 (Tsai and Lin, 2006) | Method 3 (Moore et al., 2002) |
| Matrix | Medicated feeding stuffs and premixes | Pork and Chicken | Medicated swine feeds |
| Mobile Phase | Methanol:Acetonitrile:1% Ammonium Carbonate (50:25:25, v/v/v) | 80% Acetonitrile and 1% Ammonium Carbonate (90:10, v/v) | Acetonitrile:Phosphate buffered tartaric acid |
| Column | C18 Gemini NX (150 x 4.6 mm, 5 µm) | Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm) | Not specified in abstract |
| Detection | UV at 208 nm | UV at 210 nm | Not specified in abstract |
| Flow Rate | 1.0 mL/min | Not specified | Not specified in abstract |
| Column Temp. | 25°C | Not specified | Not specified in abstract |
| Linearity (r²) | 0.9999 | 0.9995 | Not specified in abstract |
| Recovery | 93% (premix) | 84.3-97.0% (chicken), 87.9-105.9% (pork) | 95.8% |
| Precision (%RSD) | 1.5% (repeatability and reproducibility) | < 8.3% | 2.06% |
| Ruggedness/Robustness | Good overall ruggedness indicated | Method deemed valid, accurate, and precise | Good overall ruggedness indicated |
Experimental Protocols for Featured Tiamulin HPLC Methods
Detailed methodologies are crucial for reproducing and evaluating analytical methods. The following sections outline the experimental protocols for two distinct HPLC methods for Tiamulin analysis.
Method 1: Analysis of Tiamulin in Medicated Feed and Premixes
This method, developed by Krasucka et al. (2010), is suitable for the quantification of Tiamulin in animal feed and premixes.[1]
Sample Preparation (Premix):
-
Weigh 500 mg of the premix sample.
-
Add 25 mL of HPLC grade water and extract by vortexing for 1 minute, followed by shaking on an orbital shaker for 15 minutes.
-
Centrifuge the extract and transfer 20 mL of the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction step with another 25 mL of water, pool the supernatants, and dilute to volume with HPLC grade water.
Sample Preparation (Medicated Feeding Stuff):
-
Weigh 2.0 g of the ground medicated feed sample.
-
Add 30 mL of 1% sodium carbonate solution and 30 mL of a hexane:ethyl acetate mixture.
-
Extract on an orbital shaker for 15 minutes.
-
After phase separation, transfer the upper organic phase to a tube and centrifuge.
-
Evaporate 20 mL of the organic phase to dryness and dissolve the residue in 0.1% tartaric acid solution.
Chromatographic Conditions:
-
Instrument: Agilent 1200 series LC system or equivalent.
-
Column: C18 Gemini NX, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Methanol : Acetonitrile : 1% Ammonium Carbonate (50:25:25, v/v/v), pH ~9.1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 50 µL.
-
Detection: UV at 208 nm.
Method 2: Analysis of Tiamulin Residue in Pork and Chicken
This method, reported by Tsai and Lin (2006), is designed for the determination of Tiamulin residues in animal tissues.[2]
Sample Preparation:
-
Homogenize 10 g of pork or chicken sample with 30 mL of acetonitrile.
-
Filter the extract and repeat the extraction twice more.
-
Combine the filtrates and evaporate to dryness under vacuum at 45°C.
-
Dissolve the residue in 5 mL of n-hexane and 5 mL of 0.1% tartaric acid and perform liquid-liquid extraction.
-
The n-hexane extract is then concentrated and cleaned up using a Bond Elut C18 solid-phase extraction (SPE) cartridge.
-
The final eluate is collected for HPLC analysis.
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Lichrospher 100 RP-18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 80% Acetonitrile and 1% Ammonium Carbonate (90:10, v/v).
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
Understanding and Testing for Ruggedness and Robustness
Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A systematic robustness study typically involves varying critical chromatographic parameters and observing the effect on the results. While the reviewed literature indicates good overall ruggedness, detailed quantitative data from such studies is sparse. A well-designed robustness study would provide data as shown in the template below.
Table 2: Template for Quantitative Robustness Study of a Tiamulin HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | Resolution (if applicable) |
| Mobile Phase Composition | Acetonitrile ± 2% | ||||
| pH of Aqueous Phase | ± 0.2 units | ||||
| Column Temperature | ± 5°C | ||||
| Flow Rate | ± 0.1 mL/min | ||||
| Detection Wavelength | ± 2 nm | ||||
| Different Column Batch | Batch A vs. Batch B | ||||
| Different Analyst | Analyst 1 vs. Analyst 2 |
The results from such a study would demonstrate the operational limits of the method and identify parameters that need to be closely controlled.
Visualizing the Experimental Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for sample preparation and analysis, as well as the logical flow of a robustness study.
Caption: Workflow for Tiamulin extraction from feed and premixes.
Caption: Logical workflow for conducting a robustness study.
Conclusion
The HPLC methods presented in this guide have been shown to be suitable for the determination of Tiamulin in their respective matrices. The validation data, including linearity, precision, and recovery, indicate that these methods are reliable for their intended purpose. While explicit quantitative data on ruggedness and robustness is limited in the reviewed literature, the successful validation of these methods suggests a degree of inherent robustness.
For laboratories looking to implement or develop a Tiamulin HPLC method, it is recommended to:
-
Select a method appropriate for the specific sample matrix.
-
Perform a thorough in-house validation, including an assessment of robustness by deliberately varying critical parameters.
-
Clearly define system suitability criteria to ensure the ongoing performance of the method.
By following these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data for the analysis of Tiamulin.
References
Comparative Stability Analysis: Tiamulin vs. Tiamulin-d10 Hydrochloride
A detailed guide for researchers and drug development professionals on the stability profiles of Tiamulin and its deuterated analog, Tiamulin-d10 Hydrochloride. This guide synthesizes available experimental data on Tiamulin Fumarate and provides a theoretical framework for understanding the potential stability of this compound.
Executive Summary
This guide provides a comparative overview of the chemical stability of Tiamulin and its deuterated counterpart, this compound. While extensive experimental stability data is available for Tiamulin, primarily in the form of Tiamulin Fumarate, there is a notable absence of publicly available, direct comparative stability studies for this compound.
This document collates the existing data on Tiamulin Fumarate, detailing its degradation under various stress conditions, and offers a science-based perspective on the expected stability of this compound. The inclusion of deuterium atoms in a molecule can significantly alter its metabolic stability, a concept that will be explored in the context of these two compounds.
Introduction to Tiamulin and this compound
Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine to treat a variety of bacterial infections in livestock. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound is a deuterated analog of Tiamulin, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution is often employed in drug development to alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a longer half-life.
Comparative Stability Profile
A direct experimental comparison of the stability of Tiamulin and this compound is not available in the reviewed literature. However, based on forced degradation studies of Tiamulin Fumarate and the known effects of deuteration on drug molecules, a comparative assessment can be inferred.
Key Findings for Tiamulin Fumarate Stability:
-
Acidic Conditions: Tiamulin Fumarate is highly susceptible to degradation under acidic conditions, leading to complete degradation.[1]
-
Oxidative Conditions: The compound undergoes incomplete degradation under oxidative stress.[1]
-
Thermal and Photolytic Conditions: Tiamulin Fumarate is reported to be stable under thermal and photolytic stress.[2]
-
Degradation Kinetics: The degradation of Tiamulin Fumarate under acidic and oxidative conditions follows pseudo-first-order kinetics.[3]
Theoretical Stability of this compound:
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of these bonds.[][5] Consequently, this compound is expected to exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This could translate to a reduced rate of degradation in biological systems. However, its stability under chemical stress conditions (e.g., acid, base, oxidation) may not be significantly different from Tiamulin, as these reactions may not involve the cleavage of the deuterated C-D bonds.
Quantitative Data Summary
The following tables summarize the available quantitative data from forced degradation studies on Tiamulin Fumarate. No experimental data was found for this compound.
Table 1: Summary of Forced Degradation Studies of Tiamulin Fumarate
| Stress Condition | Reagent/Method | Duration | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 6 hours | Complete degradation | [1] |
| Oxidative Degradation | Not Specified | Not Specified | Incomplete degradation | [1] |
| Thermal Degradation | Not Specified | Not Specified | Stable | [2] |
| Photolytic Degradation | Not Specified | Not Specified | Stable | [2] |
Table 2: Degradation Kinetics of Tiamulin Fumarate
| Degradation Condition | Kinetic Order | Rate Constant (k) | Half-life (t½) | Reference |
| Acidic Degradation | Pseudo-first order | Not Specified | Not Specified | [3] |
| Oxidative Degradation | Pseudo-first order | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed methodologies for the forced degradation studies performed on Tiamulin Fumarate.
Forced Degradation of Tiamulin Fumarate
-
Acidic Degradation: A solution of Tiamulin Fumarate is treated with 0.1 M hydrochloric acid and refluxed for 6 hours. The resulting solution is then neutralized.[1]
-
Oxidative Degradation: The drug is subjected to oxidative stress, leading to partial degradation. The specific oxidizing agent and conditions are not detailed in the available literature.[1]
-
Thermal Degradation: The stability of Tiamulin Fumarate under heat is assessed, with studies indicating its stability.[2]
-
Photolytic Degradation: The stability of Tiamulin Fumarate under light exposure is evaluated, with findings showing it to be stable.[2]
Analytical Methods for Stability Testing
-
Ultra-High-Performance Liquid Chromatography (UHPLC): A stability-indicating UHPLC method has been developed for the determination of Tiamulin Fumarate and its degradation products. The separation is achieved on a C18 column with a mobile phase of 0.1% aqueous ortho-phosphoric acid (pH 3.5) and methanol (20:80, v/v) with UV detection at 210 nm.[1]
-
Thin-Layer Chromatography (TLC)-Densitometric Method: A TLC-densitometric method has also been established for the separation and quantification of Tiamulin and its acidic and oxidative degradants. The mobile phase consists of methanol, pentanol, ethyl acetate, and 16.5% ammonia (5:4:2:4, by volume), with densitometric scanning at 220 nm.[1]
Visualizations
Tiamulin Degradation Pathway
The following diagram illustrates the potential degradation pathways of Tiamulin under acidic and oxidative stress conditions.
Caption: Potential degradation pathways of Tiamulin under stress conditions.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
Caption: General workflow for stability testing and method development.
Conclusion
The stability of Tiamulin Fumarate has been investigated under various stress conditions, revealing its susceptibility to acidic and oxidative degradation. While it demonstrates stability under thermal and photolytic stress, comprehensive stability data for this compound is not currently available in the public domain. Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit enhanced metabolic stability compared to Tiamulin. However, further experimental studies are imperative to definitively characterize and compare the stability profiles of these two compounds under a range of chemical and physical stress conditions. This would provide crucial information for the formulation development and regulatory submission of this compound.
References
Performance of HPLC Columns for Tiamulin Separation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient separation of Tiamulin is critical for quality control, residue analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and the choice of the HPLC column is a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of different HPLC columns for Tiamulin analysis, supported by experimental data from various studies.
Comparison of Chromatographic Performance
The selection of an appropriate HPLC column is crucial for developing a robust and reliable method for Tiamulin analysis. The following table summarizes the performance of different reversed-phase columns based on published data. The primary focus of the available literature is on C18 columns, which have demonstrated excellent performance for Tiamulin separation.
| Column Name | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Linearity (R²) | Recovery (%) | Reference |
| Lichrospher 100 RP-18 | 250 x 4.6 mm, 5 µm | 80% Acetonitrile and 1% Ammonium Carbonate (90:10, v/v) | 1.0 | Not Specified | 0.9995 | 84.3 - 105.9 | [1][2][3] |
| X-Terra® RP18 | 150 x 4.6 mm, 5 µm | 4M KH2PO4 – Acetonitrile (65:35 v/v), pH 2.8 | 1.5 | ~4.5 | 0.9999 | 83.5 | [4][5] |
| Newcrom R1 | Not Specified | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
While C18 columns are the most documented for Tiamulin analysis, other column chemistries such as C8 and Phenyl phases can offer alternative selectivity. C8 columns, being less retentive than C18, may be suitable for faster analyses, particularly if Tiamulin has a long retention time on a C18 column under certain mobile phase conditions. Phenyl columns can provide unique selectivity for aromatic compounds through pi-pi interactions, which might be beneficial if separating Tiamulin from structurally similar impurities. However, specific performance data for C8 and Phenyl columns in Tiamulin separation is not extensively available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for replicating and adapting separation methods. Below are the experimental protocols from the cited studies.
Method 1: Using Lichrospher 100 RP-18[1][2][3]
-
Column: Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 80% acetonitrile and 1% ammonium carbonate in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples were extracted with acetonitrile, followed by liquid-liquid partitioning and solid-phase extraction (SPE) using a C18 cartridge. The final extract was dissolved in the mobile phase before injection.
Method 2: Using X-Terra® RP18[4][5]
-
Column: X-Terra® RP18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 4M potassium dihydrogen phosphate (KH2PO4) and acetonitrile in a ratio of 65:35 (v/v). The pH of the mobile phase was adjusted to 2.8.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV-VIS detector set at 208 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Plasma samples were deproteinized and extracted before being injected into the HPLC system.
Experimental Workflow for Tiamulin Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Tiamulin in various matrices using HPLC.
Caption: A generalized workflow for Tiamulin analysis by HPLC.
References
Safety Operating Guide
Safe Disposal of Tiamulin-d10 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of Tiamulin-d10 Hydrochloride.
Quantitative Data: Solubility of Tiamulin
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/ml |
| Dimethyl sulfoxide (DMSO) | ~15 mg/ml[1] or 100 mg/mL[2] |
| Ethanol | ~1 mg/ml[1] |
| Water | 100 mg/mL[2] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~10 mg/ml[1] |
Note: Aqueous solutions are not recommended for storage for more than one day[1].
Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.
-
Empty Containers: Uncleaned packaging and containers should be treated as hazardous waste and disposed of according to official regulations[3].
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area to prevent exposure.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
Step 4: Waste Disposal
-
Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure the waste is handled and disposed of in compliance with all regulations.
-
Incineration: Tiamulin may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber[4]. This should only be performed by a licensed hazardous waste disposal company.
-
Licensed Disposal Company: Alternatively, the waste can be offered to a licensed hazardous material disposal company[4].
Important Considerations:
-
This compound is considered slightly hazardous to water. Do not allow large quantities of the product to enter ground water, water courses, or sewage systems[3].
-
Disposal must always be made in accordance with official regulations[3].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for Tiamulin-d10 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Tiamulin-d10 Hydrochloride, focusing on procedural, step-by-step guidance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Tiamulin compounds is provided below.
| Property | Information |
| Physical State | Solid, white to off-white.[1] |
| Melting Point | 147 - 148 °C.[1] |
| Boiling Point | 563 °C.[1] |
| Flash Point | > 110 °C.[1] |
| Solubility | Practically insoluble in water.[2] |
| Storage Temperature | +4°C.[3] |
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for this compound from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] It does not list any GHS hazard pictograms, signal words, or hazard statements.[4] However, safety data for the related compound Tiamulin suggests it may cause long-lasting harmful effects to aquatic life.[5] Therefore, a cautious approach is recommended.
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[5]
Personal Protective Equipment (PPE): While the this compound SDS does not specify required PPE, the following recommendations are based on guidelines for similar compounds to ensure a high level of safety.[4]
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[5] |
| Hand Protection | Wear chemical-impermeable gloves.[5] Although no specific glove material is recommended for this compound due to a lack of testing, selecting gloves resistant to a broad range of chemicals is a prudent measure.[4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[4] |
Safe Handling and Operational Workflow
Following a structured workflow is crucial for minimizing risks during the handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a doctor if symptoms persist.[5]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Spillage and Disposal
Accidental Release Measures:
-
Avoid dust formation.[5]
-
Use personal protective equipment.[5]
-
Sweep up and shovel into suitable containers for disposal.[1]
-
Prevent the substance from entering drains.[5]
Disposal:
-
Disposal must be made according to official regulations.[4]
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Do not allow the product to reach the sewage system or any water course.[4]
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
